NSC23925
Description
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Properties
Molecular Formula |
C65H84N10O11 |
|---|---|
Molecular Weight |
1181.4 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C65H84N10O11/c1-39(2)51(35-41(5)61(82)83)74(12)60(81)56(64(6,7)8)73-59(80)55(67-11)65(9,10)46-22-17-23-48(36-46)70-63(85)86-38-42-26-30-47(31-27-42)69-57(78)49(24-18-34-68-62(66)84)71-58(79)54(40(3)4)72-52(76)32-33-53(77)75-37-45-21-14-13-19-43(45)28-29-44-20-15-16-25-50(44)75/h13-17,19-23,25-27,30-31,35-36,39-40,49,51,54-56,67H,18,24,32-34,37-38H2,1-12H3,(H,69,78)(H,70,85)(H,71,79)(H,72,76)(H,73,80)(H,82,83)(H3,66,68,84)/b41-35+/t49-,51+,54-,55+,56+/m0/s1 |
InChI Key |
ZMSFFQZNTRZZJB-QUAMOIMISA-N |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of NSC23925 in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy, leading to treatment failure and poor patient outcomes. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The small molecule NSC23925 has been identified as a potent agent capable of reversing and preventing P-gp-mediated MDR. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: P-glycoprotein Inhibition and Apoptosis Induction
This compound's primary mechanism of action in combating multidrug resistance is twofold: the direct inhibition of P-glycoprotein function and the enhancement of apoptosis in cancer cells.
1. P-glycoprotein (P-gp) Inhibition:
This compound acts as a specific and effective inhibitor of P-glycoprotein.[1][2][3][4][5] Its specificity is a key attribute, as it does not significantly affect other MDR-related transporters like Multidrug Resistance-associated Protein (MRP) or Breast Cancer Resistance Protein (BCRP).[2][6]
The inhibitory action of this compound on P-gp is multifaceted:
-
Functional Inhibition: It directly inhibits the drug efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents that are P-gp substrates, such as paclitaxel and doxorubicin.[2][6]
-
Stimulation of ATPase Activity: Interestingly, this compound stimulates the ATPase activity of P-gp.[2][4][6] This phenomenon, observed with other P-gp inhibitors, suggests that this compound may uncouple the energy-providing ATP hydrolysis from the conformational changes required for drug transport, effectively rendering the pump dysfunctional for drug efflux.[2]
-
Prevention of P-gp Overexpression: When used concurrently with chemotherapy from the initial stages of treatment, this compound can prevent the development of acquired drug resistance by inhibiting the overexpression of P-gp.[1][3][5][7][8][9] However, when used to treat cells that are already resistant, it primarily acts by inhibiting the function of existing P-gp transporters without significantly altering their expression levels.[2]
2. Enhancement of Apoptosis:
Beyond its direct impact on P-gp, this compound promotes programmed cell death, or apoptosis, in cancer cells, particularly when administered in combination with chemotherapeutic drugs like paclitaxel.[1][7] This pro-apoptotic effect is achieved, in part, by blocking the expression of anti-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced cell death.[1][7]
Quantitative Data Summary
The efficacy of this compound in reversing and preventing multidrug resistance has been quantified in numerous studies. The following tables summarize key quantitative data from various in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance
| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Fold Reversal of Resistance | Reference |
| SKOV-3TR | Paclitaxel alone | > 1 | - | [2] |
| SKOV-3TR | Paclitaxel + 0.5 µM this compound | ~ 0.05 | > 20 | [2] |
| OVCAR8TR | Paclitaxel alone | > 1 | - | [2] |
| OVCAR8TR | Paclitaxel + 1 µM this compound | ~ 0.1 | > 10 | [2] |
| U-2OS/paclitaxel₀.₂ | Paclitaxel alone | 40.1-fold higher than sensitive cells | - | [3] |
| U-2OS/paclitaxel₀.₀₀₆–this compound | Paclitaxel + 1 µM this compound | 0.8-fold increase from parental | Maintained Sensitivity | [3] |
Table 2: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model
| Treatment Group | Mean Tumor Weight (mg) at Day 72 | P-value vs. Paclitaxel Alone | Reference |
| Saline | 417.4 | < 0.01 | [1] |
| This compound alone | 491.8 | < 0.01 | [1] |
| Paclitaxel alone | 403.0 | - | [1] |
| Paclitaxel + this compound | 40.0 | < 0.01 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate these aspects.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified signaling of this compound action.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the replication and validation of the findings related to this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of chemotherapeutic agents in the presence or absence of this compound and to calculate the IC50 values.
-
Methodology:
-
Seed cancer cells (e.g., SKOV-3TR, OVCAR8TR) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of a chemotherapeutic agent (e.g., paclitaxel) with or without a fixed concentration of this compound (typically 0.5-1 µM).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
2. Drug Accumulation/Efflux Assays
-
Objective: To measure the effect of this compound on the intracellular accumulation and retention of P-gp substrates.
-
Methodology using Calcein AM:
-
Seed MDR cancer cells in 96-well plates.
-
Pre-incubate the cells with this compound or a control vehicle for a defined period (e.g., 1 hour).
-
Add Calcein AM, a non-fluorescent P-gp substrate that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases.
-
Incubate for a short period (e.g., 30 minutes).
-
Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence in this compound-treated cells indicates inhibition of P-gp-mediated efflux.[2][4]
-
-
Methodology using Rhodamine 123 or Doxorubicin:
-
Incubate cell suspensions with the fluorescent P-gp substrate (Rhodamine 123 or doxorubicin) in the presence or absence of this compound.
-
After incubation, wash the cells to remove the extracellular substrate.
-
Analyze the intracellular fluorescence intensity by flow cytometry. A rightward shift in the fluorescence histogram for this compound-treated cells indicates increased intracellular drug accumulation.[2][6]
-
3. P-glycoprotein (P-gp) ATPase Activity Assay
-
Objective: To determine the effect of this compound on the ATP hydrolysis activity of P-gp.
-
Methodology:
-
Use membrane vesicles prepared from cells overexpressing P-gp.
-
Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
The P-gp specific ATPase activity is determined as the difference in Pi release in the presence and absence of a specific P-gp inhibitor like sodium orthovanadate. An increase in Pi release in the presence of this compound indicates stimulation of P-gp's ATPase activity.[4]
-
4. Western Blot Analysis for P-glycoprotein Expression
-
Objective: To assess the effect of this compound on the protein expression level of P-gp.
-
Methodology:
-
Lyse cells treated with or without this compound and/or chemotherapeutic agents to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for P-gp.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. A loading control (e.g., β-actin) is used to ensure equal protein loading.[8]
-
Conclusion and Future Directions
This compound represents a promising small molecule for combating multidrug resistance in cancer. Its well-defined mechanism of action, centered on the specific inhibition of P-glycoprotein and the induction of apoptosis, provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to resensitize resistant cancer cells to conventional chemotherapy and to prevent the emergence of resistance.
Future research should focus on optimizing the therapeutic window and pharmacokinetic properties of this compound and its analogs. Clinical trials are warranted to evaluate the safety and efficacy of this compound in combination with standard chemotherapy regimens for the treatment of cancers known to exhibit high levels of P-gp-mediated multidrug resistance. Furthermore, exploring potential synergistic combinations with other targeted therapies could broaden the clinical utility of this compound in the ongoing battle against cancer drug resistance.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. scholar.smu.edu [scholar.smu.edu]
- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of NSC23925 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC23925 is a small molecule compound that has demonstrated significant potential in overcoming a major hurdle in cancer chemotherapy: multidrug resistance (MDR). Primarily, this compound functions by preventing the emergence of resistance to chemotherapeutic agents, most notably paclitaxel, by inhibiting the overexpression of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. Furthermore, evidence suggests a secondary mechanism of action involving the enhancement of apoptosis in cancer cells. This guide provides an in-depth overview of the function of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of P-glycoprotein Overexpression
The principal function of this compound in cancer cells is the prevention of P-glycoprotein (Pgp)-mediated multidrug resistance. Pgp acts as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.[1] Continuous exposure of cancer cells to certain chemotherapeutics, such as paclitaxel, can lead to the overexpression of Pgp, rendering the cells resistant to a broad spectrum of drugs.[2][3]
This compound has been shown to specifically inhibit the overexpression of Pgp in cancer cell lines, including ovarian cancer (SKOV-3) and osteosarcoma (U-2OS and Saos), when co-administered with paclitaxel.[2][4] This preventative action ensures that the cancer cells remain sensitive to the cytotoxic effects of the chemotherapeutic agent.[1] Studies have demonstrated that in both in vitro cell cultures and in vivo xenograft models, cancer cells treated with a combination of paclitaxel and this compound do not develop the MDR phenotype and maintain low levels of Pgp expression, in stark contrast to cells treated with paclitaxel alone.[2][3]
A key aspect of this compound's interaction with Pgp is its ability to stimulate the transporter's ATPase activity.[2] This phenomenon, observed with other Pgp inhibitors, suggests that this compound may bind to Pgp and induce a conformational change that uncouples ATP hydrolysis from drug efflux, effectively inhibiting its transport function without necessarily blocking the ATP binding site directly.[5]
Secondary Mechanism: Enhancement of Apoptosis
Beyond its role in preventing drug resistance, this compound has been observed to enhance apoptosis in cancer cells, particularly when used in combination with chemotherapeutic agents like doxorubicin.[2] In vivo studies using an ovarian cancer xenograft model have shown that the combination of paclitaxel and this compound leads to the downregulation of anti-apoptotic proteins.[2][3] This suggests that this compound may modulate apoptotic pathways, contributing to a more significant anti-tumor effect than chemotherapy alone. The precise molecular targets of this compound within the apoptotic signaling cascade are an area of ongoing investigation.
In Vitro and In Vivo Efficacy
The efficacy of this compound has been demonstrated in various preclinical models:
-
In Vitro: In ovarian cancer cell lines (SKOV-3 and OVCAR8), this compound has shown the ability to reverse chemoresistance at concentrations between 0.5 and 1 µM.[6] Its own cytotoxic effect, as measured by IC50 values, is observed at higher concentrations.[6]
-
In Vivo: In a paclitaxel-resistant ovarian cancer xenograft model, the combination of paclitaxel and this compound resulted in a significantly greater antitumor efficacy and prolonged overall survival compared to paclitaxel alone.[2][3] Importantly, this combination therapy was well-tolerated in mice, with no significant toxicity observed.[2][3]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC50 of this compound | SKOV-3 / SKOV-3TR | 8 µM | [6] |
| OVCAR8 / OVCAR8TR | 25 µM | [6] | |
| Concentration for Maximal Reversal of MDR | SKOV-3TR or OVCAR8TR | 0.5 - 1 µM | [6] |
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice | Ovarian Cancer (SKOV-3 Xenograft) | Paclitaxel + this compound | - Prevented the development of paclitaxel resistance- Inhibited Pgp overexpression- Enhanced anti-tumor efficacy- Prolonged overall survival | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., SKOV-3, U-2OS)
-
Complete culture medium (e.g., McCoy's 5A for SKOV-3)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
P-glycoprotein Expression Analysis (Western Blot)
This protocol is used to determine the effect of this compound on the expression levels of P-glycoprotein.
Materials:
-
Cancer cell lysates (from cells treated with paclitaxel +/- this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of cell lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pgp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the Pgp expression levels.
P-glycoprotein Functionality Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of this compound to inhibit the efflux function of P-glycoprotein.
Materials:
-
Cancer cells
-
Rhodamine 123 (a fluorescent substrate of Pgp)
-
This compound
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound or a vehicle control for a specified period.
-
Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh medium with or without this compound and incubate for an additional 1-2 hours to allow for drug efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in this compound-treated cells compared to control cells indicates inhibition of Pgp-mediated efflux.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes the establishment of a paclitaxel-resistant ovarian cancer model in mice to evaluate the in vivo efficacy of this compound.[2]
Materials:
-
Female nude mice (4-6 weeks old)
-
SKOV-3 ovarian cancer cells
-
Matrigel
-
Paclitaxel
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SKOV-3 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: (1) Vehicle control, (2) Paclitaxel alone, (3) this compound alone, and (4) Paclitaxel + this compound.
-
Administer treatments according to a predefined schedule (e.g., intraperitoneal injections twice a week).[2]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Pgp expression, immunohistochemistry for apoptosis markers).
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway illustrating the dual mechanism of action of this compound in cancer cells.
Figure 2: A representative workflow for the in vitro evaluation of this compound's function in cancer cells.
Figure 3: A typical experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Interaction of NSC23925 with P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and interaction of NSC23925 with P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound has been identified as a potent and selective inhibitor of P-glycoprotein.[1] Its primary mechanism of action involves the reversal of P-gp-mediated multidrug resistance by preventing the overexpression of P-gp and modulating its function.[2][3] Studies have demonstrated that this compound can restore the sensitivity of cancer cells to chemotherapeutic agents, making it a promising candidate for combination therapies. This guide delves into the specifics of its interaction with P-gp, providing valuable insights for researchers in oncology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| SKOV-3/SKOV-3TR | 8 | [4] |
| OVCAR8/OVCAR8TR | 25 | [4] |
Table 2: Efficacy in Reversing Multidrug Resistance
| Parameter | Concentration (µM) | Effect | Reference | | :--- | :--- | :--- | | Maximal Reversal of MDR | 0.5 - 1.0 | Restores chemosensitivity in various MDR cancer cell lines |[4] |
Mechanism of Action: P-glycoprotein Binding and Functional Modulation
Molecular docking studies of a potent derivative of this compound, YS-7a, predict that the binding site is located within the transmembrane domains of P-gp, involving key amino acid residues that are also implicated in the binding of other P-gp substrates and inhibitors.[1]
Signaling and Interaction Pathway
The interaction of this compound with P-gp is a direct one, focusing on the modulation of the transporter's function rather than an indirect signaling cascade. The proposed mechanism is illustrated below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with P-glycoprotein.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells.
Materials:
-
Multidrug-resistant (MDR) and parental (sensitive) cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
P-glycoprotein Substrate Efflux Assay (Rhodamine 123 or Calcein AM Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from MDR cells.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM)
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30-60 minutes).
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for a further period to allow for substrate accumulation.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Resuspend the cells in fresh medium with or without this compound and incubate to allow for efflux.
-
At various time points, measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Analyze the data to determine the extent of inhibition of substrate efflux by this compound.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
This compound
-
ATP
-
Assay buffer (containing MgCl2, and other necessary ions)
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Incubate the P-gp-containing membrane vesicles with various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance using a microplate reader.
-
Determine the effect of this compound on the basal and substrate-stimulated P-gp ATPase activity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Conclusion
This compound is a promising P-glycoprotein inhibitor with a clear mechanism of action in reversing multidrug resistance. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should aim to elucidate the precise binding site and affinity of this compound to P-gp to facilitate the rational design of even more potent and specific second-generation inhibitors.
References
- 1. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 2. Research Portal [scholarship.miami.edu]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
NSC23925: A Technical Guide to its Discovery, Synthesis, and Mechanism as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a cardinal challenge in oncology, frequently leading to the failure of chemotherapy. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp or MDR1), which actively effluxes a broad spectrum of anticancer drugs from tumor cells. This guide provides a comprehensive technical overview of NSC23925, a potent and selective Pgp inhibitor identified through high-throughput screening. We detail its discovery, the chemical synthesis of its stereoisomers, its mechanism of action, and a summary of its preclinical efficacy. This document consolidates key quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.
Discovery of this compound
This compound was identified from the National Cancer Institute (NCI) Diversity Set library, which comprises approximately 2,000 small molecules.[1][2] The discovery was the result of a high-throughput cell-based screening assay designed to identify compounds capable of reversing paclitaxel resistance in the SKOV-3TR human ovarian cancer cell line, which overexpresses P-glycoprotein.[1][2] The screening process involved co-incubating the resistant cells with a sublethal concentration of paclitaxel along with each compound from the library.[2] this compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, emerged as the most potent agent in this screen for reversing the MDR phenotype.[1]
Synthesis and Chemical Properties
This compound possesses two chiral centers, resulting in four distinct stereoisomers.[3] The synthesis and separation of these isomers have been accomplished, revealing that they possess different biological activities.[4][5] Isomer 11 (also referred to as erythro-9b) was identified as the most potent isomer for reversing Pgp-mediated multidrug resistance.[3][4][6]
Chemical Data
| Property | Data | Reference |
| IUPAC Name | (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol | [6] |
| Synonym | NSC 23925 | [7] |
| CAS Number | 858474-14-3 | [7] |
| Molecular Formula | C₂₂H₂₄N₂O₂ | [8] |
| Formula Weight | 348.44 g/mol | [8] |
| Stereoisomers | 4 (erythro-7a, threo-7b, threo-9a, erythro-9b) | [3][9] |
| Most Potent Isomer | Isomer 11 / erythro-9b | [3][4] |
| Solubility | Soluble in DMSO | [7] |
General Synthesis Protocol
The synthesis of this compound and its derivatives generally follows a multi-step process starting from the construction of the quinoline core. The following protocol is a representative procedure based on published literature for analogous compounds.[3]
-
Preparation of the Quinoline Carboxylic Acid: 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is prepared via a condensation reaction between 4-methoxy-1-phenylethenone and indoline-2,3-dione.
-
Esterification: The resulting carboxylic acid is esterified to yield methyl-2-(4-methoxyphenyl)quinoline-4-carboxylate.
-
Ketone Formation: The methyl ester is reacted with 2-bromopyridine using n-butyllithium (n-BuLi) as a base to form the ketone intermediate, (2-(4-methoxyphenyl)quinolin-4-yl)(pyridin-2-yl)-methanone.
-
Reduction of Pyridine Ring: The pyridine ring of the ketone intermediate is catalytically hydrogenated to a piperidine ring.
-
Reduction of Ketone: The ketone functional group is reduced to a secondary alcohol, yielding the final (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol product.
-
Isomer Separation: The four stereoisomers are then separated using chiral high-performance liquid chromatography (HPLC).[4]
Mechanism of Action
This compound reverses multidrug resistance primarily through the direct inhibition of P-glycoprotein. Its mechanism is multifaceted, involving the modulation of Pgp's transport function and ATPase activity, as well as downstream effects on apoptosis and Pgp expression.
-
Selective Pgp Inhibition: this compound is a selective inhibitor of Pgp (MDR1/ABCB1) and does not significantly inhibit other major MDR transporters like Multidrug Resistance-associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[1][7]
-
Increased Drug Accumulation: By inhibiting Pgp's efflux function, this compound increases the intracellular concentration of Pgp substrates, such as paclitaxel, doxorubicin, and fluorescent dyes like calcein-AM and Rhodamine-123, thereby restoring their cytotoxic efficacy in resistant cells.[1][2][7]
-
Stimulation of ATPase Activity: Interestingly, this compound stimulates the ATPase activity of Pgp in a dose-dependent manner.[1][10] This phenomenon, observed with many Pgp inhibitors, suggests an interaction with the protein that uncouples ATP hydrolysis from substrate transport, leading to futile ATP consumption and functional inhibition of efflux.
-
Prevention of Pgp Overexpression: Continuous treatment with chemotherapeutic agents like paclitaxel can induce the overexpression of Pgp. Studies have shown that co-administration of this compound with paclitaxel prevents this upregulation of Pgp, thereby delaying or inhibiting the onset of acquired resistance.[5][6][11]
-
Enhancement of Apoptosis: In combination with agents like paclitaxel, this compound significantly enhances apoptosis in cancer cells.[6] This is a direct consequence of restoring high intracellular concentrations of the chemotherapeutic drug, allowing it to engage its cytotoxic targets effectively.[11]
-
Non-Substrate Inhibitor: this compound is not a substrate for Pgp itself. Its inhibitory effect is not diminished by Pgp, and it does not compete with cytotoxic drugs for transport.[1][2]
References
- 1. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 8. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Effect of NSC23925 on Apoptosis in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23925 is a small molecule inhibitor primarily investigated for its role in overcoming multidrug resistance (MDR) in cancer cells. Its mechanism of action is multifaceted, involving the inhibition of P-glycoprotein (Pgp) and, significantly, the enhancement of apoptosis. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound in tumor cells. It consolidates available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. Consequently, agents that can modulate apoptotic pathways are of significant interest in oncology research. This compound has emerged as a promising compound that not only resensitizes resistant cancer cells to conventional chemotherapy but also directly influences the cellular machinery of programmed cell death. This document will delve into the specifics of this compound's impact on apoptosis, focusing on its molecular targets and the experimental evidence supporting its pro-apoptotic activity.
Quantitative Data on Apoptotic Induction
The majority of available quantitative data on the pro-apoptotic effects of this compound is in the context of its combination with other chemotherapeutic agents, particularly paclitaxel. When used in combination, this compound has been shown to significantly enhance apoptosis in various cancer cell lines.
Table 1: Effect of this compound in Combination with Paclitaxel on Anti-Apoptotic Protein Expression in Ovarian Cancer Mouse Models
| Protein | Treatment Group | Mean Expression Level (Densitometry Units) | P-value |
| Survivin | Paclitaxel | Not explicitly quantified | < 0.001 |
| Paclitaxel + this compound | Significantly lower than Paclitaxel alone | ||
| Bcl-xL | Paclitaxel | Not explicitly quantified | < 0.05 |
| Paclitaxel + this compound | Significantly lower than Paclitaxel alone | ||
| MCL-1 | Paclitaxel | Not explicitly quantified | < 0.01 |
| Paclitaxel + this compound | Significantly lower than Paclitaxel alone |
Data is derived from in vivo studies on ovarian cancer mouse models. The expression levels were determined by Western blot analysis of tumor tissues.[1]
Note: While this compound has been observed to moderately inhibit the proliferation of both sensitive and resistant cell lines at concentrations greater than 10 µM, specific IC50 values for apoptosis induction by this compound as a standalone agent are not extensively documented in the reviewed literature.[2] The primary focus of existing research has been on its synergistic effects.
Key Signaling Pathways Modulated by this compound
This compound is believed to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. The primary mechanism appears to be the inhibition of Src homology region 2 domain-containing phosphatase 1 and 2 (SHP-1/2), which leads to downstream effects on the STAT3 signaling pathway and the expression of Bcl-2 family proteins.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the induction of apoptosis in tumor cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, MCL-1, Survivin, cleaved Caspase-3, p-STAT3, STAT3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing this compound-induced apoptosis.
Caption: General workflow for studying this compound's apoptotic effects.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, not only by reversing multidrug resistance but also by promoting apoptosis in tumor cells. The available evidence strongly suggests that its pro-apoptotic effects are mediated through the inhibition of the SHP-1/2-STAT3 signaling axis, leading to the downregulation of key anti-apoptotic proteins like Survivin, Bcl-xL, and MCL-1.
Future research should focus on elucidating the standalone apoptotic effects of this compound across a broader range of cancer cell types and establishing definitive IC50 values for apoptosis induction. Further investigation into the upstream and downstream effectors of the SHP-1/2-STAT3 pathway in response to this compound will provide a more complete understanding of its mechanism of action. Such studies will be crucial for the rational design of clinical trials and the potential development of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Paclitaxel Resistance: A Technical Guide to the Application of NSC23925
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug resistance (MDR) is a primary obstacle to the successful chemotherapeutic treatment of various cancers. Paclitaxel, a potent mitotic inhibitor, is a first-line agent for numerous malignancies, including ovarian and breast cancer; however, its efficacy is frequently compromised by the development of resistance. A key mechanism underlying this resistance is the overexpression of P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter that actively effluxes paclitaxel from cancer cells. This technical guide details the mechanism and application of NSC23925, a small molecule inhibitor that has demonstrated significant potential in preventing the onset of paclitaxel resistance. By specifically inhibiting the overexpression of Pgp and promoting apoptosis, this compound offers a promising strategy to enhance and prolong the efficacy of paclitaxel-based chemotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with this compound.
Introduction to this compound and Paclitaxel Resistance
Paclitaxel resistance in cancer cells is a complex phenomenon involving multiple mechanisms, with the overexpression of Pgp (encoded by the ABCB1 gene) being a major contributor.[1][2][3] Pgp functions as a drug efflux pump, reducing the intracellular concentration of paclitaxel to sub-therapeutic levels.[1][4] Strategies to counteract this resistance have focused on the development of MDR modulators, and this compound has emerged as a promising agent in this class.[5][6]
This compound was identified through high-throughput screening as a potent P-gp inhibitor.[6] Subsequent studies have revealed its ability to not only reverse existing MDR but, more critically, to prevent its development when co-administered with paclitaxel from the onset of therapy.[1][4][7] This preventative approach is a paradigm shift from traditional MDR reversal strategies. This guide will explore the preclinical evidence supporting the use of this compound in combination with paclitaxel, focusing on its effects in ovarian and osteosarcoma cancer models.
Mechanism of Action
This compound primarily functions through two interconnected mechanisms to prevent paclitaxel resistance:
-
Inhibition of P-glycoprotein (Pgp) Overexpression : Continuous exposure of cancer cells to paclitaxel can induce the overexpression of Pgp, leading to acquired resistance.[4] this compound, when used in combination with paclitaxel, specifically prevents this upregulation of Pgp at the protein level.[1][8] This action maintains the intracellular concentration of paclitaxel, allowing it to exert its cytotoxic effects. It is important to note that this compound does not appear to significantly affect the expression of other ABC transporters like MRP1 or BCRP.[1][8]
-
Enhancement of Apoptosis : Beyond its effects on Pgp, this compound enhances paclitaxel-induced apoptosis.[1] Paclitaxel resistance is often associated with the upregulation of anti-apoptotic proteins such as survivin and Bcl-xL.[1] The combination of this compound and paclitaxel leads to a decrease in the expression of these anti-apoptotic proteins and a reduction in Cyclin E levels, thereby promoting programmed cell death.[1]
The proposed signaling pathway for this compound's action in preventing paclitaxel resistance is illustrated below.
Caption: Mechanism of this compound in preventing paclitaxel resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in preventing paclitaxel resistance.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer and Osteosarcoma Cell Lines
| Cell Line | Treatment Group | Paclitaxel IC50 (nM) | Fold Resistance | Reference |
| SKOV-3 (Ovarian) | Parental | 2.5 ± 0.5 | 1 | [1] |
| Paclitaxel-Resistant | 125.6 ± 15.2 | ~50 | [1] | |
| Paclitaxel + this compound | 3.1 ± 0.8 | ~1.2 | [1] | |
| U-2OS (Osteosarcoma) | Parental | 3.2 ± 0.6 | 1 | [4] |
| Paclitaxel-Resistant | 185.4 ± 21.3 | ~58 | [4] | |
| Paclitaxel + this compound | 4.5 ± 0.9 | ~1.4 | [4] | |
| Saos-2 (Osteosarcoma) | Parental | 2.8 ± 0.4 | 1 | [4] |
| Paclitaxel-Resistant | 162.7 ± 18.9 | ~58 | [4] | |
| Paclitaxel + this compound | 3.9 ± 0.7 | ~1.4 | [4] |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 | Pgp Expression (relative units) | Median Survival (days) | Reference |
| Control | 1250 ± 150 | N/A | 40 | [1] |
| Paclitaxel alone | 850 ± 120 | 0.3678 | 55 | [1] |
| Paclitaxel + this compound | 250 ± 50 | 0.0184 | >72 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Development of Paclitaxel-Resistant Cell Lines
-
Cell Culture : Human ovarian cancer (SKOV-3) or osteosarcoma (U-2OS, Saos-2) cell lines are cultured in appropriate media (e.g., McCoy's 5A for SKOV-3, DMEM for U-2OS and Saos-2) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1][4]
-
Stepwise Paclitaxel Exposure : To induce paclitaxel resistance, parental cells are continuously exposed to gradually increasing concentrations of paclitaxel.[1][4] The starting concentration is typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation : The concentration of paclitaxel is doubled every 2-3 weeks as the cells become tolerant to the current dose. This process is continued for several months until the desired level of resistance is achieved (e.g., >50-fold).[4]
-
Combination Treatment Group : For the prevention studies, a parallel culture is maintained with the same stepwise increase in paclitaxel concentration but in the continuous presence of a low, non-toxic concentration of this compound (e.g., 1 µM).[1][4]
-
Verification of Resistance : The IC50 values for paclitaxel are determined at various time points for both the paclitaxel-alone and the paclitaxel + this compound groups using a cell viability assay (e.g., MTT assay).
Caption: Workflow for developing paclitaxel-resistant cell lines.
Western Blot Analysis for Pgp and Apoptotic Proteins
-
Protein Extraction : Cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.[1]
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Pgp, survivin, Bcl-xL, Cyclin E, and a loading control (e.g., β-actin or GAPDH).[1]
-
Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Densitometry : The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
In Vivo Xenograft Studies
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used.[1][9]
-
Tumor Cell Implantation : Approximately 2 x 10^6 parental SKOV-3 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.[1][9]
-
Treatment Groups : Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups: (i) vehicle control, (ii) paclitaxel alone, and (iii) paclitaxel in combination with this compound.[1]
-
Dosing Regimen : Paclitaxel (e.g., 10 mg/kg) and this compound (e.g., 10 mg/kg) are administered via intraperitoneal injection on a defined schedule (e.g., twice weekly).[1]
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., every 3-4 days). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.[1] Survival studies may also be conducted, with the endpoint being tumor size exceeding a certain limit or signs of morbidity.
-
Tissue Analysis : At the end of the study, tumors are excised, weighed, and processed for protein extraction (for Western blotting) or histological analysis.[1]
Conclusion and Future Directions
The preclinical data strongly support the use of this compound as a chemosensitizing agent to prevent the development of paclitaxel resistance in cancer. Its dual mechanism of inhibiting Pgp overexpression and enhancing apoptosis makes it a particularly attractive candidate for combination therapy. The in vivo studies have demonstrated significant antitumor efficacy and improved survival with a tolerable safety profile in mouse models.[1]
Future research should focus on the pharmacokinetics and pharmacodynamics of the paclitaxel-NSC23925 combination to optimize dosing and scheduling.[1] Further investigation into the upstream signaling pathways regulated by this compound that lead to the suppression of Pgp expression is also warranted. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients. The development of this compound and similar agents represents a critical step forward in overcoming the challenge of multidrug resistance in oncology.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
NSC23925 as a Chemosensitizer for Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin is a cornerstone of chemotherapy for a multitude of cancers; however, its efficacy is frequently undermined by the development of multidrug resistance (MDR). A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp), which actively effluxes doxorubicin from cancer cells, reducing its intracellular concentration and therapeutic effect. This technical guide provides an in-depth examination of NSC23925, a small molecule compound identified as a potent chemosensitizer that restores cancer cell sensitivity to doxorubicin. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological pathways.
The Challenge of Doxorubicin Resistance
Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, ovarian, and lung cancers, as well as sarcomas.[1][2] Its primary anticancer mechanisms involve DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[3][4]
Despite its effectiveness, the clinical utility of doxorubicin is often limited by the emergence of MDR.[2][5] Cancer cells can develop resistance through several mechanisms:
-
Increased Drug Efflux: The most common mechanism involves the overexpression of P-glycoprotein (Pgp), a product of the MDR1 gene.[1][6] Pgp is an ATP-dependent pump that expels a wide variety of structurally diverse chemotherapy agents, including doxorubicin, from the cell, thereby preventing them from reaching their intracellular targets.[1][7]
-
Alteration of Drug Targets: Mutations or altered expression of topoisomerase II can reduce its sensitivity to doxorubicin.[2]
-
Activation of Survival Pathways: Signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt and MAPK/ERK pathways, are often upregulated in resistant cells.[2][8]
-
Evasion of Apoptosis: Resistant cells can acquire defects in apoptotic pathways, making them less susceptible to drug-induced cell death.[1][5]
This compound: Mechanism of Action as a Chemosensitizer
This compound, identified through high-throughput screening, is a novel and selective P-glycoprotein inhibitor that can reverse MDR.[7][9][10] It restores chemosensitivity to anticancer drugs in various MDR cancer cell lines, including those from ovarian, breast, colon, and sarcoma cancers.[1][11]
The primary mechanism by which this compound sensitizes cells to doxorubicin is through the direct inhibition of Pgp-mediated drug efflux.[7][10] Key aspects of its action include:
-
Increased Intracellular Drug Accumulation: By inhibiting Pgp function, this compound prevents the expulsion of doxorubicin, leading to its increased intracellular accumulation.[7][10] This allows the chemotherapeutic agent to reach effective concentrations at its target sites.
-
Stimulation of Pgp ATPase Activity: Interestingly, this compound does not alter the expression level of Pgp.[6][10] Instead, it interacts with the transporter and stimulates its ATPase activity.[7][10] This phenomenon, observed with other Pgp inhibitors, is thought to uncouple ATP hydrolysis from the drug transport process, effectively disabling the pump's efflux function.[7]
-
Prevention of Resistance Development: Beyond reversing existing resistance, co-administration of this compound with a chemotherapeutic agent like paclitaxel has been shown to prevent the emergence of a resistant phenotype.[1][12][13] This is achieved by specifically inhibiting the overexpression of Pgp and anti-apoptotic proteins that would otherwise be induced by continuous chemotherapy treatment.[1][12]
The following diagram illustrates the Pgp-mediated doxorubicin efflux mechanism that leads to drug resistance.
This next diagram shows how this compound intervenes to block this resistance mechanism.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from various in vitro studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 of this compound | Notes |
| SKOV-3 / SKOV-3TR | Ovarian Cancer | 8 µM | TR denotes paclitaxel-resistant subline.[9] |
| OVCAR8 / OVCAR8TR | Ovarian Cancer | 25 µM | TR denotes paclitaxel-resistant subline.[9] |
| Various Sensitive & Resistant Lines | Ovarian, Breast, Colon, Sarcoma | >10 µM | Moderately inhibits proliferation at concentrations above 10 µM.[7][10] |
Table 2: Chemosensitizing Effect of this compound
| Parameter | Value | Cell Lines | Notes |
| Concentration for Maximal Reversal | 0.5 µM - 1.0 µM | SKOV-3TR, OVCAR8TR | The optimal concentration range to reverse Pgp-mediated resistance to cytotoxic drugs.[9] |
| Pgp Substrates Affected | Doxorubicin, Paclitaxel, Vincristine, ET-743, Calcein-AM, Rhodamine-123 | Ovarian, Breast, Colon, Sarcoma MDR lines | This compound effectively increases intracellular accumulation of multiple Pgp substrates.[7][10][11] |
| Effect on Non-Pgp Substrates | No effect | N/A | Does not re-sensitize cells to drugs that are not Pgp substrates, such as cisplatin and methotrexate, confirming its specificity.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound as a doxorubicin chemosensitizer.
Cell Viability and Chemosensitization Assay (MTT Assay)
This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of doxorubicin in cancer cells with and without this compound to quantify the reversal of resistance.
Materials:
-
Doxorubicin-sensitive (e.g., K562) and -resistant (e.g., K562/ADR) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound
-
DMSO (for dissolving compounds)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader (490-570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1-2 x 10³ cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of doxorubicin and this compound in DMSO. Create a serial dilution of doxorubicin in culture medium. Prepare a fixed, non-toxic concentration of this compound (e.g., 1 µM) in culture medium.
-
Treatment:
-
For the doxorubicin-only group, add serial dilutions of doxorubicin to the wells.
-
For the combination group, add the fixed concentration of this compound along with the serial dilutions of doxorubicin.
-
Include control wells: cells with medium only (no treatment), cells with DMSO vehicle, and cells with this compound only.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]
-
Formazan Crystal Formation: Incubate for an additional 4 hours at 37°C, protected from light.[6] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of doxorubicin concentration and determine the IC50 values using non-linear regression analysis. The fold reversal (FR) of resistance is calculated as: FR = IC50 (doxorubicin alone) / IC50 (doxorubicin + this compound).
Intracellular Drug Accumulation Assay
This protocol uses flow cytometry to measure the ability of this compound to increase the intracellular accumulation of a fluorescent Pgp substrate (like doxorubicin itself, which is autofluorescent, or Rhodamine 123).
Materials:
-
MDR and sensitive cell lines
-
Complete culture medium
-
This compound
-
Doxorubicin or Rhodamine 123 (Rho-123)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed approximately 10⁴ cells per well in a 12-well plate and incubate for 24 hours.[6]
-
Pre-treatment: Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) in culture medium. Incubate for 4 hours at 37°C.[6]
-
Fluorescent Substrate Loading: Add doxorubicin or Rho-123 (final concentration ~1 µg/mL) to the wells and incubate for an additional 60-90 minutes at 37°C.[6]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular fluorescence. Detach the cells using trypsin, then neutralize with complete medium.
-
Flow Cytometry Analysis: Centrifuge the cells and resuspend them in cold PBS. Analyze the intracellular fluorescence immediately using a flow cytometer. Doxorubicin is typically excited at 488 nm and emission is collected in the PE or PE-Texas Red channel.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the this compound-treated group compared to the control group indicates inhibition of Pgp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines how this compound interacts with the Pgp transporter by measuring its effect on ATP hydrolysis. Commercial kits like Pgp-Glo™ Assay Systems are commonly used.
Materials:
-
Recombinant human Pgp membranes
-
Pgp-Glo™ Assay Buffer, ATP, and Luminescent Detection Reagent
-
This compound
-
Verapamil (positive control for stimulation) or Sodium Orthovanadate (Na₃VO₄, inhibitor control)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound, verapamil, and Na₃VO₄ in the appropriate buffer.
-
Assay Initiation: In an opaque 96-well plate, add the recombinant Pgp membranes. Add the test compounds (this compound) or controls. Include a "basal" control (no compound) and a "no Pgp" control.
-
ATP Addition: Add MgATP to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for 40-60 minutes. The Pgp will hydrolyze ATP to ADP.
-
Luminescence Detection: Add the ATP detection reagent. This reagent stops the ATPase reaction and measures the amount of remaining ATP. The amount of light generated is inversely proportional to the Pgp ATPase activity (less light means more ATP was consumed).
-
Data Analysis: Calculate the change in relative light units (RLU) relative to the basal control. An increase in ATP consumption (lower RLU) compared to the basal level indicates that this compound stimulates Pgp's ATPase activity.
The following diagram provides a workflow for a typical in vitro chemosensitization experiment.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract 1732: Synthesis and evaluation of this compound isomers to reverse multidrug resistance in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: NSC23925 Activity in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of NSC23925, a small molecule compound, in ovarian cancer cell lines. The document focuses on its role in overcoming multidrug resistance, inducing apoptosis, and its underlying mechanisms of action.
Executive Summary
Ovarian cancer remains a significant cause of cancer-related mortality in women, largely due to the development of chemoresistance. This compound has emerged as a promising agent in preclinical studies for its ability to prevent and reverse multidrug resistance (MDR), particularly to taxane-based chemotherapy. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways and experimental workflows associated with this compound's activity in ovarian cancer cell lines. The primary mechanism of action of this compound involves the inhibition of P-glycoprotein (Pgp) overexpression and the induction of apoptosis through the downregulation of key anti-apoptotic proteins.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the efficacy of this compound in ovarian cancer cell lines.
Table 1: IC50 Values for Paclitaxel in SKOV-3 Ovarian Cancer Cells with and without this compound Co-treatment
| Cell Line/Treatment | Paclitaxel IC50 | Fold Increase vs. Parental |
| SKOV-3/parental | Not explicitly stated, used as baseline | 1.0 |
| SKOV-3/paclitaxel₀.₃ | 420.9-fold higher than parental | 420.9 |
| SKOV-3/paclitaxel₀.₀₀₁ + this compound | 0.8-fold increase vs. parental | 0.8 |
| SKOV-3/NSC23925 | No dramatic change vs. parental | - |
Data extracted from a study demonstrating this compound's ability to prevent paclitaxel resistance[1].
Table 2: Qualitative and Semi-Quantitative Effects of this compound on Protein Expression and Cell Proliferation
| Parameter | Cell Line(s) | Effect of this compound | Notes |
| P-glycoprotein (Pgp) | SKOV-3, OVCAR8 | Inhibition of overexpression | Prevents the emergence of MDR[1][2]. |
| Anti-apoptotic Proteins | SKOV-3 | Downregulation of survivin, Bcl-xL, and MCL-1 | Contributes to enhanced apoptosis[1]. |
| Cell Proliferation | Various MDR cell lines | Moderate inhibition at >10 µM | Suggests this compound itself is not a potent cytotoxic agent but a resistance modulator[3]. |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the activity of this compound in ovarian cancer cell lines.
Cell Viability and IC50 Determination (MTT Assay)
The half-maximal inhibitory concentration (IC50) of chemotherapeutic agents, with or without this compound, is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOV-3, OVCAR-8) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a chemotherapeutic agent, or a combination of both for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-gp, Bcl-2, and survivin.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-P-gp, anti-Bcl-2, anti-survivin, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects in ovarian cancer cells by preventing the development of paclitaxel resistance through two main mechanisms: inhibition of P-glycoprotein (Pgp) expression and induction of apoptosis.
Inhibition of P-glycoprotein Expression
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing various chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance. This compound has been shown to prevent the overexpression of Pgp in ovarian cancer cells that would otherwise develop resistance to paclitaxel.[1][2]
Induction of Apoptosis
This compound enhances the apoptotic effects of chemotherapy by downregulating key anti-apoptotic proteins, including survivin, Bcl-xL, and MCL-1.[1] These proteins normally function to inhibit the activation of caspases, the executioners of apoptosis. By reducing the levels of these inhibitors, this compound lowers the threshold for apoptosis induction, thereby sensitizing cancer cells to chemotherapeutic agents.
Potential Involvement of STAT3 Signaling
While direct evidence linking this compound to the STAT3 signaling pathway in ovarian cancer is limited, the known roles of STAT3 in chemoresistance and the regulation of anti-apoptotic proteins suggest a potential indirect interaction. Constitutive activation of STAT3 is common in ovarian cancer and is associated with resistance to chemotherapy and the upregulation of anti-apoptotic proteins like Bcl-2 and survivin. It is plausible that this compound's effects on these downstream targets may involve modulation of the STAT3 pathway. Further research is required to elucidate this potential connection.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the activity of this compound in ovarian cancer cell lines.
Conclusion and Future Directions
This compound demonstrates significant potential as a chemosensitizing agent in ovarian cancer by effectively preventing the onset of paclitaxel resistance. Its mechanism of action, centered on the inhibition of P-glycoprotein overexpression and the induction of apoptosis via downregulation of anti-apoptotic proteins, provides a strong rationale for its further development.
Future research should focus on:
-
Determining the precise IC50 values of this compound as a single agent in a broader panel of ovarian cancer cell lines.
-
Quantifying the dose-dependent effects of this compound on apoptosis and the expression levels of P-gp and anti-apoptotic proteins.
-
Investigating the direct or indirect effects of this compound on the STAT3 signaling pathway to uncover deeper mechanistic insights.
-
Evaluating the in vivo efficacy and safety of this compound in combination with standard-of-care chemotherapies in animal models of ovarian cancer.
A thorough understanding of these aspects will be crucial for the clinical translation of this compound as a novel therapeutic strategy for ovarian cancer.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Specificity of NSC23925 for P-glycoprotein (P-gp) over MRP1 and BCRP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC23925 is a potent and highly specific inhibitor of P-glycoprotein (P-gp, ABCB1), a primary mediator of multidrug resistance (MDR) in cancer. This technical guide consolidates the current understanding of this compound's specificity, focusing on its differential activity against two other clinically relevant ATP-binding cassette (ABC) transporters: Multidrug Resistance-associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2). Extensive in vitro and in vivo studies have demonstrated that this compound effectively reverses P-gp-mediated MDR by directly inhibiting its transport function and preventing its overexpression. In stark contrast, this compound exhibits negligible activity against MRP1 and BCRP, establishing it as a valuable tool for selectively targeting P-gp in drug resistance research and development.
Quantitative Data on Transporter Inhibition
The following tables summarize the available quantitative and qualitative data regarding the inhibitory effects of this compound on P-gp, MRP1, and BCRP.
Table 1: Inhibitory Activity of this compound against ABC Transporters
| Transporter | Compound | Effect | IC50 (µM) | Cell Lines Tested | Reference |
| P-gp (ABCB1) | This compound | Reversal of drug resistance | 0.5 - 1.0 (for maximal reversal) | SKOV-3TR, OVCAR8TR | [1] |
| This compound | Cytotoxicity | 8 | SKOV-3/SKOV-3TR | [1] | |
| This compound | Cytotoxicity | 25 | OVCAR8/OVCAR8TR | [1] | |
| MRP1 (ABCC1) | This compound | No reversal of drug resistance | Not Reported | H69/AR | Duan Z, et al., 2009 |
| BCRP (ABCG2) | This compound | No reversal of drug resistance | Not Reported | MCF-7/MX | Duan Z, et al., 2009 |
Table 2: Effect of this compound on ABC Transporter Expression
| Transporter | Treatment Condition | Effect on Protein Expression | Cell Lines Tested | Reference |
| P-gp (ABCB1) | Paclitaxel-induced resistance | This compound prevents overexpression | U-2OS, Saos-2, SKOV-3 | [2][3] |
| MRP1 (ABCC1) | Paclitaxel-induced resistance with this compound | No significant change | U-2OS, Saos-2, SKOV-3 | [2][3] |
| BCRP (ABCG2) | Paclitaxel-induced resistance with this compound | No significant change | U-2OS, Saos-2, SKOV-3 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
P-gp Activity Assessment: Calcein-AM Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of Calcein-AM, a fluorescent substrate of P-gp.
-
Cell Lines: P-gp-overexpressing cell lines (e.g., SKOV-3TR, OVCAR8TR) and their parental sensitive counterparts.
-
Reagents:
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well black-walled plate and culture to form a confluent monolayer.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound or the positive control in culture medium for 1 hour at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM to each well and incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
MRP1 Activity Assessment: Calcein-AM Efflux Assay
Calcein-AM is also a substrate for MRP1. This protocol is adapted for MRP1-overexpressing cells.
-
Cell Lines: MRP1-overexpressing cell lines (e.g., H69/AR) and their parental counterparts.
-
Reagents:
-
This compound
-
Calcein-AM
-
Positive control inhibitor for MRP1 (e.g., MK-571)
-
Cell culture medium
-
PBS
-
-
Protocol:
-
Follow the same procedure as the P-gp Calcein-AM Efflux Assay (Section 3.1).
-
Use an MRP1-specific inhibitor as the positive control.
-
A lack of significant increase in fluorescence in the presence of this compound would confirm its inactivity against MRP1.
-
BCRP Activity Assessment: Hoechst 33342 Efflux Assay
This assay utilizes the fluorescent substrate Hoechst 33342 to measure BCRP transport activity.
-
Cell Lines: BCRP-overexpressing cell lines (e.g., MCF-7/MX, HEK293/BCRP) and their parental counterparts.
-
Reagents:
-
This compound
-
Hoechst 33342
-
Positive control inhibitor for BCRP (e.g., Ko143)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Protocol:
-
Harvest cells and resuspend them in pre-warmed culture medium.
-
Incubate the cells with various concentrations of this compound or the positive control for 15 minutes at 37°C.
-
Add Hoechst 33342 (final concentration ~5 µM) and continue incubation for 60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold HBSS.
-
Resuspend the cells in ice-cold HBSS and analyze the intracellular fluorescence by flow cytometry.
-
A lack of a significant shift in the fluorescence peak in the presence of this compound would indicate its inability to inhibit BCRP.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical diagram of this compound's specific action on P-gp.
Experimental Workflows
References
Unraveling the Stereochemistry of P-glycoprotein Inhibition: A Technical Guide to NSC23925 Isomers and their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule NSC23925 and its stereoisomers as potent inhibitors of P-glycoprotein (Pgp), a key transporter associated with multidrug resistance (MDR) in cancer. Through a comprehensive review of existing literature, this document outlines the synthesis, biological activity, and mechanism of action of these compounds, offering valuable insights for the development of novel cancer therapeutics.
Introduction: The Challenge of Multidrug Resistance
The development of multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] The identification of small molecules capable of inhibiting Pgp function represents a promising strategy to overcome MDR and restore chemosensitivity.
This compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has been identified as a novel and selective Pgp inhibitor.[1][2] This compound possesses two chiral centers, giving rise to four distinct stereoisomers. Research has demonstrated that the biological activity of this compound is highly dependent on its stereochemistry, with one isomer exhibiting significantly greater potency in reversing MDR.[3][4]
Synthesis and Stereochemistry of this compound Isomers
This compound has two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These have been synthesized and separated to evaluate their individual biological activities.[3] One of the most potent isomers has been identified as isomer 11, also referred to as erythro-9b in some studies.[1][4] The differential activity among the isomers highlights the critical role of three-dimensional conformation in the interaction with the Pgp transporter.[5]
Biological Activity of this compound Isomers
The primary biological activity of this compound and its isomers is the reversal of Pgp-mediated multidrug resistance. This has been demonstrated across a variety of cancer cell lines, including those derived from ovarian, breast, colon, and sarcoma cancers.[3]
In Vitro Efficacy
Studies have consistently shown that this compound and its active isomers can re-sensitize drug-resistant cancer cells to various chemotherapeutic agents, such as paclitaxel, doxorubicin, and vincristine.[3][4] The maximal reversal of MDR is typically observed at concentrations between 0.5 and 1 µM.[6]
Table 1: Quantitative Data on the Biological Activity of this compound and its Isomers
| Compound/Isomer | Cell Line | Chemotherapeutic Agent | IC50 (µM) of this compound | Reversal of Resistance | Reference |
| This compound | SKOV-3/SKOV-3TR | - | 8 | - | [6] |
| This compound | OVCAR8/OVCAR8TR | - | 25 | - | [6] |
| Isomer 11 (erythro-9b) | Multiple Pgp-expressing cell lines | Paclitaxel, Doxorubicin, Vincristine, ET-743 | Not specified | Most potent isomer | [3][4] |
| Threo-7b | Multiple Pgp-expressing cell lines | Not specified | Not specified | Modest activity | [4] |
| Threo-9a | Multiple Pgp-expressing cell lines | Not specified | Not specified | Modest activity | [4] |
| Erythro-7a | Multiple Pgp-expressing cell lines | Not specified | Not specified | Least potent | [4] |
Note: Specific IC50 values for each isomer in combination with various chemotherapeutics are not consistently reported across the literature.
In Vivo Studies
In vivo studies using xenograft mouse models have confirmed the efficacy of this compound in overcoming MDR. The combination of paclitaxel and this compound resulted in a more pronounced inhibition of tumor growth in MDR ovarian cancer models compared to paclitaxel alone.[1] Importantly, this combination therapy did not lead to a significant increase in toxicity, suggesting a favorable safety profile.[7]
Mechanism of Action
The primary mechanism by which this compound reverses MDR is through the direct inhibition of Pgp transporter function.[2] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs.[2] Interestingly, this compound stimulates the ATPase activity of Pgp, a characteristic shared by other Pgp inhibitors.[2][8] It is important to note that this compound does not alter the expression level of Pgp.[8]
Beyond Pgp inhibition, this compound has been shown to enhance apoptosis, further contributing to its anti-cancer effects.[1] The combination of this compound with paclitaxel has been observed to block the expression of anti-apoptotic proteins.[1]
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.miami.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NSC23925, a P-glycoprotein Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of NSC23925, a potent inhibitor of P-glycoprotein (P-gp, MDR1, or ABCB1). The provided protocols and data are intended to facilitate the study of its mechanism of action and its potential to overcome multidrug resistance (MDR) in cancer cells.
Data Presentation
The following table summarizes the efficacy of this compound in preventing the development of paclitaxel resistance in the SKOV-3 human ovarian cancer cell line.
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Resistance |
| SKOV-3 Parental | - | 4.5 | 1.0 |
| SKOV-3/paclitaxel0.3 | Paclitaxel (0.3 µM) | 1894.1 | 420.9 |
| SKOV-3/paclitaxel0.001-NSC23925 | Paclitaxel (0.001 µM) + this compound (1 µM) | 3.6 | 0.8 |
Data adapted from a study on the prevention of paclitaxel resistance by this compound.[1]
Signaling Pathway and Mechanism of Action
This compound is a selective and effective inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells, leading to multidrug resistance.[2][3] The expression of P-gp can be regulated by several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[2][3] this compound circumvents P-gp-mediated resistance by directly inhibiting its function, leading to increased intracellular accumulation of cytotoxic drugs and subsequent cell death.[1]
Caption: P-gp mediated multidrug resistance and its inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the activity of this compound.
Cell Viability Assay to Determine IC50
This protocol is used to assess the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.
Materials:
-
Drug-sensitive (e.g., SKOV-3) and drug-resistant (e.g., SKOV-3/TR) cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel or doxorubicin)
-
MTT or CCK-8 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone and untreated cells as controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Calcein AM Efflux Assay for P-gp Inhibition
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein AM.
Materials:
-
MDR cancer cell line (e.g., SKOV-3/TR)
-
Complete culture medium
-
This compound
-
Verapamil (positive control)
-
Calcein AM
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of culture medium containing various concentrations of this compound or verapamil to the wells. Include untreated wells as a negative control.
-
Incubate for 30-60 minutes at 37°C.
-
Add Calcein AM to a final concentration of 0.25-1 µM to each well.
-
Incubate for an additional 30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Increased fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay determines the direct effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (commercially available)
-
This compound
-
Verapamil (positive control for stimulation)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well plate
-
Plate reader
Protocol:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the P-gp membrane vesicles. Include controls with verapamil (stimulator) and Na3VO4 (inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
The change in ATPase activity in the presence of this compound is calculated by subtracting the absorbance of the Na3VO4-treated wells (non-P-gp ATPase activity) from the total absorbance.
Doxorubicin Accumulation Assay by Flow Cytometry
This method quantifies the increase in intracellular accumulation of the fluorescent chemotherapeutic drug doxorubicin in the presence of this compound.
Materials:
-
MDR cancer cell line (e.g., SKOV-3/TR)
-
Complete culture medium
-
This compound
-
Doxorubicin
-
FACS tubes
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Add doxorubicin (e.g., 10 µM) to the wells and incubate for an additional 1-2 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer, typically in the PE or a similar channel (excitation ~488 nm, emission ~590 nm).
-
An increase in the mean fluorescence intensity in the this compound-treated cells compared to the control cells indicates enhanced doxorubicin accumulation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC23925 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23925 is a small molecule initially identified for its ability to reverse multidrug resistance (MDR) in cancer cells.[1][2][3][4] Its primary characterized mechanism of action is the inhibition of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic agents from cancer cells.[1][2][3] While this compound is predominantly studied in the context of MDR, its broader effects on cellular signaling pathways are of increasing interest to researchers. This document provides detailed application notes and protocols for investigating the effects of this compound in cell culture, with a particular focus on its potential interaction with the SHP2 signaling pathway.
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[5][6][7] It plays a pivotal role in activating the RAS/MAPK, PI3K/AKT, and other pathways that regulate cell proliferation, survival, and differentiation.[6][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[6][8][9] These notes will guide researchers in designing and executing experiments to explore the effects of this compound on cell viability, apoptosis, and the modulation of the SHP2 signaling cascade.
Data Presentation
Table 1: Efficacy of this compound in Combination with Paclitaxel
| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Reference |
| SKOV-3 (parental) | Paclitaxel alone | Not specified | [1] |
| SKOV-3/paclitaxel₀.₃ | Paclitaxel alone | > 0.3 | [1] |
| SKOV-3/paclitaxel₀.₀₀₁-NSC23925 | Paclitaxel + 1 µM this compound | Not specified (remained sensitive) | [1] |
Table 2: Effects of Known SHP2 Inhibitors on Cell Proliferation
| Inhibitor | Target Cell Lines | IC50 (nM) | Reference |
| RMC-4550 | Molm-14 (FLT3-ITD mutant) | 146 | [10] |
| RMC-4550 | MV4-11 (FLT3-ITD mutant) | 120 | [10] |
| RMC-4550 | Kasumi-1 (KIT mutant) | 193 | [10] |
| RMC-4550 | SKNO-1 (KIT mutant) | 480 | [10] |
| Compound 57774 | MCF-7 (Breast Cancer) | 800 | [11] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Hypothesized SHP2 signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow for Investigating this compound
This diagram outlines a typical workflow for assessing the biological effects of this compound on cancer cells.
Caption: A streamlined workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for SHP2 Pathway Modulation
This protocol is designed to assess changes in the phosphorylation status of SHP2 and its downstream effectors, such as ERK, following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well cell culture plates
-
This compound
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC fluorescence indicates phosphatidylserine externalization (early apoptosis), while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: NSC23925 Xenograft Model for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing a xenograft model to evaluate the efficacy of NSC23925 in overcoming multidrug resistance (MDR) in cancer. The protocols and methodologies are based on the established mechanism of this compound as a P-glycoprotein (Pgp) inhibitor.
Introduction
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp). Pgp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound has been identified as a potent inhibitor of Pgp, capable of reversing MDR in various cancer cell lines.[1][2] This document outlines the experimental design for a xenograft model to assess the potential of this compound to resensitize drug-resistant tumors to standard chemotherapy in an in vivo setting.
The primary mechanism of action for this compound in this context is the inhibition of Pgp-mediated drug efflux.[1] By inhibiting Pgp, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, leading to enhanced cytotoxicity in resistant cancer cells.[1] Furthermore, studies have indicated that this compound may also promote apoptosis, further contributing to its anti-cancer effects when used in combination therapy.[3][4]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Reversing Multidrug Resistance
The following diagram illustrates the proposed mechanism by which this compound reverses Pgp-mediated multidrug resistance and enhances apoptosis.
Caption: Mechanism of this compound in overcoming Pgp-mediated drug resistance.
Experimental Xenograft Workflow
The following diagram outlines the key stages of the this compound xenograft model experimental design.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of NSC23925 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a stock solution of NSC23925 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a selective inhibitor of P-glycoprotein (Pgp) investigated for its ability to reverse multidrug resistance (MDR) in cancer cells.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in downstream experiments.
Physicochemical Properties and Solubility
This compound is most commonly supplied as a dihydrochloride salt. It is essential to use the correct molecular weight corresponding to the form of the compound being used for accurate molarity calculations. The compound is a white to yellow crystalline solid.[2][5]
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(4-methoxyphenyl)-α-2-piperidinyl-4-quinolinemethanol, dihydrochloride | [5][6] |
| Molecular Formula | C₂₂H₂₄N₂O₂ • 2HCl | [5][6] |
| Molecular Weight | 421.4 g/mol | [5][6] |
| Appearance | Crystalline solid | [5] |
| Max Solubility in DMSO | 14.29 mg/mL (approx. 33.91 mM) | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The formula provided can be adjusted for any desired concentration.
2.1. Materials and Equipment
-
This compound powder (dihydrochloride)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
-
Water bath (optional, for gentle warming)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
2.3. Calculation for 10 mM Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 421.4 g/mol / 1000
-
Mass (mg) = 4.214 mg
-
Reconstitution Quick Reference Table
| Desired Stock Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO |
| 1 mM | 0.421 mg | 2.107 mg |
| 5 mM | 2.107 mg | 10.535 mg |
| 10 mM | 4.214 mg | 21.07 mg |
| 20 mM | 8.428 mg | 42.14 mg |
| 30 mM | 12.642 mg | 63.21 mg |
2.4. Step-by-Step Procedure
-
Weighing: Carefully weigh out the required mass of this compound powder using an analytical balance. For example, to make 1 mL of a 10 mM solution, weigh 4.214 mg.
-
Solvent Addition: Add the calculated amount of this compound powder to a sterile microcentrifuge tube or amber vial. Using a calibrated pipette, add the corresponding volume of high-purity DMSO.
-
Dissolution: Close the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, several sources suggest gentle warming or sonication.[2][6]
-
Ultrasonic Bath: Place the vial in an ultrasonic bath for 5-10 minutes.
-
Warming: Gently warm the solution in a 37°C water bath for a few minutes.[6] Avoid excessive heat as it may degrade the compound.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
This compound functions by inhibiting the P-glycoprotein (Pgp) efflux pump, which is encoded by the MDR1 gene.[7] By blocking Pgp, this compound increases the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.[3]
Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing the stock solution.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Synergistic Effects of NSC23925 Co-treatment using the MTT Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. NSC23925 is a small molecule that has been identified as a potent inhibitor of P-glycoprotein.[1] By blocking the function of Pgp, this compound can restore or enhance the sensitivity of resistant cancer cells to various anticancer drugs.[1][2] This application note provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro efficacy of a chemotherapeutic agent when used in co-treatment with this compound. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Additionally, while the primary described mechanism for this compound in reversing MDR is Pgp inhibition, it is also important to consider its potential effects on other cellular pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial mediator of cell proliferation, survival, and angiogenesis, and its persistent activation is a hallmark of many cancers.[3] STAT3 has been identified as a key therapeutic target, and inhibitors of this pathway are of significant interest in oncology research.[3][4] This document also provides a diagram of the STAT3 signaling pathway for contextual reference.
Data Presentation: Efficacy of this compound Co-treatment
The following table summarizes representative quantitative data on the effect of this compound co-treatment on the cytotoxicity of common chemotherapeutic agents in resistant cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent cytotoxic effect.
| Cell Line | Primary Drug | This compound Concentration | IC50 of Primary Drug (Alone) | IC50 of Primary Drug (with this compound) | Fold Change in Sensitivity |
| SKOV-3/paclitaxel0.3 (Paclitaxel-Resistant Ovarian Cancer) | Paclitaxel | 1 µM | Significantly higher than parental cells | Similar to parental cells | Resistance Prevented |
| MDR Ovarian Cancer Cells | Paclitaxel | Not Specified | High | Lower | Increased Sensitivity |
| MDR Breast Cancer Cells | Doxorubicin | Not Specified | High | Lower | Increased Sensitivity |
| MDR Colon Cancer Cells | Paclitaxel | Not Specified | High | Lower | Increased Sensitivity |
| Osteosarcoma Cells | Paclitaxel | 1 µM | High | Lower | Resistance Reversed |
Note: Specific IC50 values can vary significantly between cell lines and experimental conditions. The data presented here is illustrative of the sensitizing effect of this compound and is based on trends reported in the literature. Researchers should determine the precise IC50 values for their specific experimental system.
Experimental Protocols
This section provides a detailed methodology for performing an MTT assay to evaluate the synergistic or sensitizing effects of this compound when co-administered with another chemotherapeutic agent.
Materials and Reagents:
-
Cancer cell line of interest (and its drug-resistant variant, if applicable)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 100% DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Preparation and Co-treatment:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve the desired working concentrations. It is recommended to test a range of concentrations for this compound to determine a non-toxic or minimally toxic concentration for the co-treatment experiment.
-
Prepare a stock solution of the primary chemotherapeutic agent in sterile DMSO. Create a series of dilutions in culture medium at 2x the final desired concentrations.
-
After the 24-hour cell incubation, carefully remove the medium from the wells.
-
Add 50 µL of the this compound working solution to the appropriate wells. For control wells (primary drug alone), add 50 µL of medium.
-
Immediately add 50 µL of the 2x primary drug dilutions to the corresponding wells. This will result in a final volume of 100 µL per well.
-
Plate Layout Example:
-
Column 1: Cells + Medium only (Untreated Control)
-
Column 2: Cells + Medium with DMSO (Vehicle Control)
-
Columns 3-4: Cells + this compound alone (to test its own cytotoxicity)
-
Columns 5-8: Cells + Primary Drug alone (in serial dilutions)
-
Columns 9-12: Cells + Primary Drug (in serial dilutions) + this compound (at a fixed concentration)
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Cell Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Vehicle Control Wells - Absorbance of Blank)] x 100
-
-
Plot the % cell viability against the concentration of the primary drug for both the "alone" and "co-treatment" conditions.
-
Calculate the IC50 values for the primary drug with and without this compound using a suitable software package (e.g., GraphPad Prism).
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for MTT assay with this compound co-treatment.
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: Overview of the canonical STAT3 signaling pathway.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodamine 123 Efflux Assay Using NSC23925
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). P-gp acts as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The Rhodamine 123 efflux assay is a widely used, robust, and reliable method to assess the functional activity of P-gp.[4][5][6][7] Rhodamine 123, a fluorescent substrate of P-gp, is readily taken up by cells but is efficiently effluxed by cells overexpressing P-gp.[5] Inhibition of P-gp function leads to the intracellular accumulation of Rhodamine 123, resulting in a measurable increase in fluorescence.
NSC23925 is a novel and selective small molecule inhibitor of P-glycoprotein.[8] It has been shown to reverse P-gp-mediated multidrug resistance in various cancer cell lines, making it a valuable tool for studying P-gp function and for the development of strategies to overcome MDR.[8][9] Studies have indicated that the isomer NSC23925b exhibits the most potent activity in reversing MDR.[1] This document provides detailed application notes and protocols for utilizing this compound in a Rhodamine 123 efflux assay to functionally assess P-gp inhibition.
Principle of the Assay
The Rhodamine 123 efflux assay is based on the principle that functional P-gp will extrude the fluorescent dye Rhodamine 123 from the cell. In the presence of a P-gp inhibitor, such as this compound, this efflux is blocked, leading to the accumulation of Rhodamine 123 inside the cell. The resulting increase in intracellular fluorescence can be quantified using flow cytometry or a fluorescence microplate reader and is directly proportional to the inhibitory activity of the compound.
Data Presentation
The following table summarizes the quantitative data for this compound as a P-glycoprotein inhibitor.
| Parameter | Cell Line | Value | Reference |
| IC50 | SKOV-3/SKOV-3TR | 8 µM | [8] |
| IC50 | OVCAR8/OVCAR8TR | 25 µM | [8] |
| Concentration for Maximal MDR Reversal | SKOV-3TR or OVCAR8TR | 0.5 - 1 µM | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A pair of cell lines is recommended: a parental cell line with low P-gp expression (e.g., MCF-7, KB) and a multidrug-resistant subline with high P-gp expression (e.g., MCF-7/ADR, KB-V1).[10] Alternatively, a single cell line known to express P-gp can be used.
-
This compound: Prepare a stock solution in DMSO. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
-
Rhodamine 123: Prepare a stock solution in DMSO. Protect from light.
-
Positive Control Inhibitor: Verapamil or Cyclosporin A (prepare stock solutions in DMSO or ethanol).
-
Cell Culture Medium: Appropriate for the cell line used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
96-well black, clear-bottom plates: For fluorescence microplate reader analysis.
-
Flow cytometry tubes.
Experimental Workflow
Caption: Experimental workflow for the Rhodamine 123 efflux assay with this compound.
Detailed Protocol for Flow Cytometry
-
Cell Seeding:
-
For suspension cells, seed at a density of 5 x 10^5 cells/mL.
-
For adherent cells, seed in a culture flask to achieve 70-80% confluency on the day of the experiment.
-
-
Pre-incubation with Inhibitor:
-
Harvest and wash the cells with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). A recommended starting range is 0.5 µM to 10 µM.
-
Include the following controls:
-
Negative Control: Cells with DMSO (vehicle control).
-
Positive Control: Cells with a known P-gp inhibitor like Verapamil (e.g., 50-100 µM) or Cyclosporin A (e.g., 10 µM).
-
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Efflux and Measurement:
-
After incubation, wash the cells twice with ice-cold PBS to stop the efflux.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer. Rhodamine 123 fluorescence is typically detected in the green channel (e.g., FITC or GFP channel).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the fold increase in fluorescence relative to the vehicle control.
-
Plot the concentration of this compound against the MFI to determine the IC50 value.
-
Detailed Protocol for Fluorescence Microplate Reader
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the assay. Allow them to adhere overnight.
-
-
Pre-incubation with Inhibitor:
-
Carefully remove the culture medium.
-
Add 100 µL of serum-free medium containing the desired concentrations of this compound or control inhibitors to each well.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Rhodamine 123 Loading:
-
Add 100 µL of serum-free medium containing Rhodamine 123 (final concentration 1-5 µM) to each well.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Measurement:
-
After incubation, wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of ice-cold PBS or a suitable lysis buffer to each well.
-
Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., Ex: 485 nm, Em: 528 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity to cell number if significant cytotoxicity is observed (e.g., using a parallel plate for a viability assay like MTT or crystal violet).
-
Calculate the fold increase in fluorescence and determine the IC50 as described for the flow cytometry protocol.
-
Signaling Pathway and Mechanism of Action
This compound directly inhibits the function of the P-glycoprotein efflux pump. By binding to P-gp, this compound prevents the transporter from binding to and effluxing its substrates, such as Rhodamine 123 and various chemotherapeutic agents. This leads to an increased intracellular concentration of these substrates, thereby restoring their cytotoxic effect in multidrug-resistant cells.
References
- 1. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Calcein-AM Assay: Measuring P-gp Inhibition by NSC23925
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the Calcein-AM assay to quantify the inhibitory effect of NSC23925 on P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This process is dependent on ATP hydrolysis.[2][] While P-gp plays a crucial protective role in normal tissues by limiting the cellular uptake of toxins and xenobiotics, its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR).[1][4] By expelling chemotherapeutic agents from cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy, leading to treatment failure.[2][4] Therefore, inhibiting P-gp is a promising strategy to overcome MDR and enhance the effectiveness of anticancer drugs.[2][]
This compound: A Potent and Selective P-gp Inhibitor
This compound is a novel, potent, and selective inhibitor of P-glycoprotein.[5][6] It has been shown to reverse chemoresistance in various tumor types where P-gp is highly expressed.[5] this compound works by inhibiting the P-gp transporter function, thereby increasing the intracellular accumulation of chemotherapeutic drugs.[6][7] Studies have demonstrated that this compound can prevent the development of paclitaxel resistance by specifically inhibiting the overexpression of P-gp.[6][8] The isomer NSC23925b has been identified as showing the most potent bioactivity in reversing MDR.[9]
The Calcein-AM Assay for P-gp Function
The Calcein-AM assay is a widely used, reliable, and high-throughput method for assessing P-gp activity and its inhibition.[10][11][12] Calcein-AM is a non-fluorescent, cell-permeable dye.[13][14] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein.[10][11] Calcein itself is a substrate for P-gp and is actively transported out of cells that overexpress this pump.[11][13]
In cells with high P-gp activity, the efflux of calcein results in low intracellular fluorescence.[11] However, in the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its accumulation within the cells and a corresponding increase in fluorescence intensity.[15] This increase in fluorescence is directly proportional to the extent of P-gp inhibition.[16]
Quantitative Data: Efficacy of this compound in P-gp Inhibition
The following table summarizes the reported efficacy of this compound in inhibiting P-gp, as determined in various cancer cell lines.
| Cell Line | IC50 of this compound | Concentration for Maximal Reversal of Resistance | Reference |
| SKOV-3/SKOV-3TR | 8 µM | 0.5 - 1 µM | [5] |
| OVCAR8/OVCAR8TR | 25 µM | 0.5 - 1 µM | [5] |
Experimental Protocols
Materials and Reagents
-
P-gp overexpressing cell line (e.g., SKOV-3TR, K562/MDR) and its parental sensitive cell line (e.g., SKOV-3, K562).
-
This compound (and its isomers, particularly NSC23925b, if available).
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A).[13][14]
-
Calcein-AM.[13]
-
Cell culture medium (appropriate for the chosen cell line).
-
Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with excitation/emission filters of approximately 485 nm and 535 nm, respectively.[13]
-
Fluorescence microscope (optional).
-
Flow cytometer (optional).[13]
Experimental Workflow Diagram
Caption: Workflow for the Calcein-AM assay to measure P-gp inhibition.
Detailed Protocol
1. Cell Seeding: a. Culture P-gp overexpressing cells and the corresponding parental cell line in appropriate cell culture medium supplemented with FBS. b. On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[17] d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[17]
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid toxicity. b. Prepare working solutions of the positive control (e.g., Verapamil at a final concentration of 10-50 µM) and a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells). c. After the 24-hour incubation, carefully remove the culture medium from the wells. d. Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells in triplicate. e. Incubate the plate for 1 hour at 37°C.[17]
3. Calcein-AM Staining: a. During the last 30 minutes of the compound incubation, prepare the Calcein-AM staining solution by diluting the Calcein-AM stock solution in serum-free culture medium to a final concentration of 0.25-1 µM. b. Following the 1-hour incubation with the compounds, add the Calcein-AM staining solution to each well. c. Incubate the plate for an additional 30 minutes at 37°C, protected from light.[17]
4. Fluorescence Measurement: a. After the incubation with Calcein-AM, gently wash the cells twice with ice-cold PBS to remove the extracellular dye. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13]
5. Data Analysis: a. Subtract the average fluorescence of the blank wells (containing only PBS) from all other readings. b. The percentage of P-gp inhibition can be calculated using the following formula:
c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of the Calcein-AM assay and the inhibitory action of this compound on P-gp.
Caption: Mechanism of Calcein-AM assay and P-gp inhibition by this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal assay performance.
-
Dye Concentration: The optimal concentration of Calcein-AM may vary between cell lines and should be determined empirically. High concentrations can lead to self-quenching of the fluorescence.
-
Incubation Times: Incubation times for both the inhibitor and Calcein-AM may need to be optimized for your specific cell line and experimental conditions.
-
Light Sensitivity: Calcein-AM and calcein are light-sensitive. Protect the staining solution and the plate from light as much as possible.[18]
-
Controls: Always include appropriate positive and negative controls to ensure the validity of the assay. The parental cell line can be used as a negative control for P-gp expression.
By following these detailed application notes and protocols, researchers can effectively utilize the Calcein-AM assay to investigate the P-gp inhibitory activity of this compound and other potential MDR modulators.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
- 11. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Establishing Paclitaxel-Resistant Cell Lines with NSC23925
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to paclitaxel, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. A primary mechanism driving this resistance is the overexpression of P-glycoprotein (Pgp/ABCB1), an ATP-binding cassette (ABC) transporter that actively effluxes paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic efficacy.[1][2][3][4] The small molecule NSC23925 has been identified as a potent agent capable of preventing the emergence of paclitaxel resistance by inhibiting the induction of P-glycoprotein and enhancing apoptosis.[1][5][6][7]
These application notes provide detailed protocols for establishing paclitaxel-resistant cell lines and demonstrate the utility of this compound in preventing this phenomenon. The methodologies and data presented herein are intended to guide researchers in studying paclitaxel resistance and evaluating novel therapeutic strategies to overcome it.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on paclitaxel resistance, drawing from studies on ovarian and osteosarcoma cancer cell lines.
Table 1: In Vitro Paclitaxel IC50 Values in Ovarian Cancer Cells (SKOV-3)
| Cell Line Subline | Treatment | Paclitaxel IC50 (nM) | Resistance Index (RI) |
| SKOV-3/parental | - | Data not specified | 1 |
| SKOV-3/paclitaxel₀.₃ | Stepwise Paclitaxel | Significantly Increased | >1 |
| SKOV-3/paclitaxel-NSC23925 | Paclitaxel + this compound | No significant change | ~1 |
Note: The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates acquired resistance.[8]
Table 2: In Vivo P-glycoprotein Expression in Ovarian Cancer Mouse Xenografts
| Treatment Group | Average P-glycoprotein Expression Level |
| Paclitaxel alone | 0.3678 |
| Paclitaxel + this compound | 0.0184 |
Data from a study where paclitaxel-resistant ovarian cancer cells were established in a mouse model through continuous paclitaxel treatment.[1]
Table 3: Effect of this compound on Preventing Multidrug Resistance (MDR) in Osteosarcoma Cells (U-2OS and Saos)
| Cell Culture Condition | Development of MDR | P-glycoprotein (Pgp) Expression |
| Increasing concentrations of paclitaxel alone | Yes | High |
| Increasing concentrations of paclitaxel + this compound | No | Not expressed |
| This compound alone | No | No change |
This study demonstrated that co-treatment with this compound prevented the development of resistance to paclitaxel and other Pgp substrates.[7]
Experimental Protocols
Protocol 1: Establishment of Paclitaxel-Resistant Cancer Cell Lines (In Vitro)
This protocol describes the gradual drug induction method to develop paclitaxel-resistant cell lines.
Materials:
-
Parental cancer cell line (e.g., SKOV-3, MCF-7, U-2OS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Paclitaxel stock solution (dissolved in DMSO)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
MTT or WST-1 cell proliferation assay kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Initial IC50 Determination: a. Seed the parental cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[9] b. After 24 hours, treat the cells with a range of paclitaxel concentrations to determine the half-maximal inhibitory concentration (IC50) using an MTT or WST-1 assay after 48-72 hours of incubation.[9][10]
-
Induction of Resistance: a. Culture the parental cells in a medium containing a starting concentration of paclitaxel, typically at the IC20 (the concentration that inhibits 20% of cell growth).[8] b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is stable. c. Gradually increase the paclitaxel concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[9][10] Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next. This process can take several months (6-12 months).[9][10] d. Periodically freeze down cell stocks at different resistance levels as backups.[8]
-
To Test the Effect of this compound: a. In parallel with the paclitaxel-only culture, set up a culture of parental cells treated with the same stepwise increasing concentrations of paclitaxel in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM).[1] b. A control group cultured with this compound alone should also be maintained.[7]
-
Validation of Resistance: a. Once a cell line is established that can tolerate significantly higher concentrations of paclitaxel (e.g., 10-fold or higher IC50 compared to parental cells), confirm the resistance by performing a paclitaxel IC50 determination assay on the resistant line and comparing it to the parental line.[8][10] b. Analyze the expression of P-glycoprotein (Pgp/ABCB1) using Western blotting or quantitative real-time PCR (qRT-PCR) to investigate the mechanism of resistance.[8][11]
Protocol 2: Western Blotting for P-glycoprotein (Pgp) Expression
Materials:
-
Cell lysates from parental, paclitaxel-resistant, and paclitaxel-NSC23925 treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control.
Visualizations
Caption: Workflow for developing paclitaxel-resistant cell lines.
Caption: Mechanism of this compound in preventing paclitaxel resistance.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 8. Cell Culture Academy [procellsystem.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
Application Notes and Protocols for NSC23925 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NSC23925 in mouse tumor models, with a focus on its role in overcoming multidrug resistance (MDR). The protocols are based on preclinical studies in ovarian and osteosarcoma cancer models.
Introduction
This compound is a small molecule compound that has been identified as a potent inhibitor of P-glycoprotein (Pgp), a key transporter protein responsible for multidrug resistance in cancer.[1][2][3] By inhibiting Pgp, this compound can prevent the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity to treatment.[1][3] This document outlines the in vivo administration of this compound, its mechanism of action, and detailed protocols for its use in mouse xenograft models.
Mechanism of Action
This compound primarily functions by inhibiting the P-glycoprotein (Pgp) transporter.[1][2][4] Pgp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to the expulsion of various chemotherapeutic agents and subsequent drug resistance.[1][4] this compound has been shown to prevent the overexpression of Pgp during chemotherapy, allowing cytotoxic drugs to accumulate within cancer cells and induce apoptosis.[1][5][6] Studies have shown that this compound can reverse Pgp-mediated MDR in ovarian and osteosarcoma cancers.[1][4] Interestingly, this compound appears to stimulate the ATPase activity of Pgp, a characteristic observed in other Pgp inhibitors.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound's action in preventing paclitaxel resistance.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in an Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Pgp Expression Level (relative) |
| Saline | - | Data not specified | Data not specified |
| This compound alone | 50 mg/kg | Data not specified | Data not specified |
| Paclitaxel alone | 25 mg/kg | Data not specified | 0.3678 |
| Paclitaxel + this compound | 25 mg/kg + 50 mg/kg | Significantly lower than Paclitaxel alone | 0.0184 |
Data synthesized from findings indicating that the combination treatment led to significantly smaller tumors and lower Pgp expression compared to paclitaxel alone.[5]
Table 2: Toxicity Profile of this compound in Combination Therapy
| Parameter | Observation | Conclusion |
| Body Weight | No significant changes observed | Well-tolerated |
| Blood Cell Counts | No significant changes observed | No obvious hematological toxicity |
| Histology of Internal Organs | No obvious abnormalities | No organ-specific toxicity |
Based on statements that the combination therapy did not induce obvious toxicity.[5][6]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Ovarian Cancer Xenograft Model
This protocol describes the establishment of a human ovarian cancer xenograft model in nude mice.
Materials:
-
SKOV-3 human ovarian cancer cells
-
Matrigel (BD Biosciences)
-
3-4 week old female nude mice
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Culture SKOV-3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension with an equal volume of Matrigel.
-
Inject 100 µL of the cell/Matrigel mixture (containing 2 x 10⁶ cells) subcutaneously into the flanks of the mice.
-
Allow tumors to establish and grow for 12 days before initiating treatment.[5]
Protocol 2: In Vivo Administration of this compound and Paclitaxel
This protocol details the treatment schedule for evaluating the efficacy of this compound in combination with paclitaxel.
Materials:
-
This compound
-
Paclitaxel
-
Saline solution
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Prepare sterile solutions of this compound (50 mg/kg) and paclitaxel (25 mg/kg) in saline.
-
Divide the mice into four treatment groups:
-
Group 1: Saline (control)
-
Group 2: this compound (50 mg/kg) alone
-
Group 3: Paclitaxel (25 mg/kg) alone
-
Group 4: Paclitaxel (25 mg/kg) in combination with this compound (50 mg/kg)
-
-
Administer the treatments twice a week for 3 weeks.
-
Follow with a 2-week treatment-free interval.
-
Resume treatment for another 3 weeks, followed by a 1-week treatment-free interval.[5]
-
Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Monitor animal health and body weight throughout the study.
The following diagram outlines the experimental workflow for the in vivo study.
Protocol 3: Western Blot Analysis of Pgp and Apoptotic Proteins
This protocol is for the analysis of protein expression in tumor tissues.
Materials:
-
Tumor tissue samples
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Pgp, anti-MRP1, anti-BCRP, anti-apoptotic proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Excise tumors from euthanized mice and homogenize in lysis buffer to extract total protein.
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.[5]
Conclusion
This compound demonstrates significant potential as an agent to prevent and reverse multidrug resistance in cancer.[2][5][7] Its ability to inhibit P-glycoprotein function leads to enhanced efficacy of conventional chemotherapeutic agents like paclitaxel in mouse tumor models.[5][6] The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models. The combination therapy appears to be well-tolerated, suggesting a favorable safety profile for future clinical applications.[5][6]
References
- 1. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC23925 solubility issues in aqueous solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NSC23925 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound identified as a potent inhibitor of P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1).[1][2] Pgp is an ATP-dependent efflux pump that removes various chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR).[1][3] this compound works by inhibiting the function of Pgp, thereby increasing the intracellular concentration of anticancer drugs and restoring their cytotoxic effects.[1][3] It has been shown to prevent and reverse resistance to drugs like paclitaxel and doxorubicin in various cancer cell lines.[1][4] Interestingly, while it inhibits Pgp's transport function, it stimulates its ATPase activity.[1][2]
Q2: I am having difficulty dissolving this compound directly into my aqueous cell culture medium or buffer. Is this expected?
A2: Yes, this is expected. Like many small molecule inhibitors, this compound has very low aqueous solubility.[5] Direct dissolution in aqueous solutions like PBS, saline, or cell culture media is often challenging and not recommended for achieving a precise and consistent concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[6] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for preparing high-concentration stock solutions of water-insoluble compounds for research use.[7][8]
Q4: How do I prepare a working solution of this compound in my aqueous experimental medium from a DMSO stock?
A4: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock solution into the final aqueous medium (e.g., cell culture media). It is critical to add the DMSO stock to the aqueous solution and mix immediately and thoroughly to prevent the compound from precipitating. The final concentration of DMSO in your experiment should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced cellular effects.[9]
Q5: What are the typical concentrations of this compound used in in vitro cell-based assays?
A5: For in vitro studies, this compound is often used at a concentration of 1 µM to prevent the emergence of paclitaxel resistance in cell lines.[3][6] To reverse existing multidrug resistance, concentrations up to 10 µM have been used, which are generally well below the concentration at which this compound itself shows significant cytotoxicity.[1]
Q6: Could the DMSO solvent affect my experimental results?
A6: Yes, at certain concentrations, DMSO can have biological effects on its own, including cytotoxicity and differentiation induction.[10] It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to distinguish the effects of this compound from those of the solvent.[11] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and unlikely to cause significant effects.[12]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when adding DMSO stock to aqueous media. | 1. The concentration of this compound in the final aqueous solution is too high and exceeds its solubility limit. 2. Inadequate mixing upon dilution. 3. The DMSO stock was added too quickly. | 1. Ensure your final working concentration is within the reported effective range (e.g., 1-10 µM). 2. Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring vigorously to ensure rapid dispersion. 3. Consider a two-step dilution: first dilute the stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume. |
| Inconsistent experimental results. | 1. The compound has precipitated out of solution, leading to a lower effective concentration. 2. The stock solution was not fully dissolved. | 1. Visually inspect your final working solution for any signs of precipitation before use. 2. When preparing the initial DMSO stock, ensure the compound is completely dissolved. Gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution.[6] |
| Observed toxicity in all treated wells, including low concentrations. | The final DMSO concentration in the culture medium is too high. | Calculate the final percentage of DMSO in your working solution. Ensure it does not exceed the tolerance level for your specific cell line (typically <0.5%). Always include a vehicle control (media + same percentage of DMSO) to verify solvent toxicity. |
Quantitative Data: Solubility Summary
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffers (e.g., PBS, Media) | Very Poor | Not recommended for preparing stock solutions. |
| This compound | DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (M.Wt: 421.4 g/mol for dihydrochloride salt)[6]
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Anhydrous/sterile DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer and/or sonicator
Methodology:
-
Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock solution of the dihydrochloride salt (M.Wt 421.4), you will need 4.214 mg.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of DMSO (e.g., 1 mL for 4.214 mg) to the vial.
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Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, you can gently warm the tube to 37°C and/or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
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Sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to make a 1 µM working solution in 10 mL of media:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. This gives you a 10 µM intermediate solution. Mix thoroughly by vortexing.
-
Next, add 1 mL of the 10 µM intermediate solution to 9 mL of fresh culture medium.
-
-
Vortex the final working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
The final concentration of DMSO in this example is 0.01%, which is well-tolerated by most cell lines.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]
- 10. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSC23925 Concentration for P-glycoprotein (P-gp) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NSC23925 for maximal P-glycoprotein (P-gp) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit P-gp?
A1: this compound is a potent and selective inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2] It functions by directly interacting with P-gp and modulating its ATPase activity, which in turn increases the intracellular concentration of chemotherapeutic drugs.[1][3] Interestingly, this compound stimulates the ATPase activity of P-gp, a characteristic observed with other P-gp inhibitors.[3][4]
Q2: What is the optimal concentration of this compound for P-gp inhibition in vitro?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that maximal reversal of multidrug resistance is typically observed at concentrations between 0.5 µM and 1 µM.[2] For preventing the emergence of paclitaxel resistance in ovarian cancer cell lines, a concentration of 1 µM has been used effectively.[1][2]
Q3: Is this compound cytotoxic on its own?
A3: this compound exhibits moderate cytotoxicity at concentrations greater than 10 µM in both sensitive and resistant cell lines.[3] Importantly, its cytotoxic effect is not dependent on P-gp activity, indicating that this compound itself is not a substrate for P-gp.[3]
Q4: How specific is this compound for P-gp?
A4: this compound has been shown to be a selective inhibitor for P-gp (MDR1).[3] It does not significantly inhibit other ABC transporters like MRP1 or BCRP, which are also involved in multidrug resistance.[3]
Q5: Are there different forms of this compound available?
A5: Yes, this compound has two chiral centers, resulting in four stereoisomers: NSC23925a, NSC23925b, NSC23925c, and NSC23925d.[5][6] Among these, the NSC23925b isomer has demonstrated the most potent activity in reversing multidrug resistance.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant P-gp inhibition observed. | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range of 0.1 µM to 5 µM. |
| Incorrect isomer used: The less active isomers of this compound may have been used. | Ensure you are using the most potent isomer, NSC23925b, for your experiments.[5] | |
| Cell line does not express sufficient P-gp: The selected cell line may not have high enough levels of P-gp for a significant inhibitory effect to be observed. | Confirm P-gp expression in your cell line using Western blot or qPCR. Consider using a P-gp overexpressing cell line as a positive control. | |
| High cytotoxicity observed. | This compound concentration is too high: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.[3] | Reduce the concentration of this compound to the recommended range of 0.5 µM to 1 µM.[2] Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in your cell line. |
| Combined toxicity with chemotherapeutic agent: The combination of this compound and the chemotherapeutic drug may be overly toxic. | Perform a synergy analysis to determine the optimal non-toxic concentrations of both agents when used in combination. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Inconsistent cell passage numbers, seeding densities, or incubation times can lead to variability. | Standardize all experimental parameters, including cell culture conditions and reagent preparation. |
| Degradation of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation. | Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. |
Experimental Protocols
P-gp Inhibition Assessment using Rhodamine 123 Efflux Assay
This protocol assesses the ability of this compound to inhibit the efflux of a known P-gp substrate, Rhodamine 123.
Materials:
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P-gp overexpressing cells (e.g., SKOV-3/TR) and parental cells (e.g., SKOV-3)
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This compound
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Rhodamine 123
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Verapamil (positive control)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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96-well black, clear-bottom plates
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Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or Verapamil (positive control, e.g., 10 µM) in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of PBS to each well.
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Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Increased fluorescence in this compound-treated cells compared to untreated cells indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
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P-gp membrane vesicles (commercially available)
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This compound
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Verapamil (positive control)
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Sodium orthovanadate (Na3VO4, ATPase inhibitor)
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ATP
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Assay buffer (containing MgCl2, EGTA, and a pH buffer)
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Reagent to detect inorganic phosphate (Pi)
Procedure:
-
Prepare a reaction mixture containing P-gp membrane vesicles, assay buffer, and either this compound at various concentrations, verapamil, or Na3VO4.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the amount of inorganic phosphate released using a spectrophotometer.
-
The difference in Pi released in the absence and presence of Na3VO4 represents the P-gp-specific ATPase activity. An increase in Pi released in the presence of this compound indicates stimulation of ATPase activity.[4]
Data Presentation
Table 1: Effect of this compound on Paclitaxel IC50 in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Paclitaxel IC50 (µM) |
| SKOV-3/parental | - | Value |
| SKOV-3/NSC23925 | 1 µM this compound | Value |
| SKOV-3/paclitaxel₀.₃ | 0.3 µM paclitaxel | Value |
| SKOV-3/paclitaxel₀.₀₀₁-NSC23925 | 0.001 µM paclitaxel + 1 µM this compound | Value |
| (Data to be filled in by the researcher based on experimental results. The table structure is based on data presented in a study by Yang et al., 2015)[1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-gp mediated drug efflux and its inhibition by this compound.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
potential off-target effects of NSC23925 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC23925 in cellular assays. The focus is to help identify and troubleshoot potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a potent and selective inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1), a well-characterized ATP-binding cassette (ABC) transporter.[1][2][3] Its primary function is to reverse multidrug resistance (MDR) in cancer cells by blocking the efflux of chemotherapeutic agents.[2][3] this compound does not significantly inhibit other MDR-related transporters like MRP or BCRP.[2][3]
Q2: How does this compound inhibit P-glycoprotein (Pgp)?
This compound inhibits Pgp function without altering its expression levels.[2][4] It stimulates the ATPase activity of Pgp, which is thought to uncouple ATP hydrolysis from the drug efflux process, effectively inhibiting the pump.[2][4] This leads to increased intracellular accumulation of Pgp substrates, such as various anticancer drugs.[1][2]
Q3: Is this compound itself a substrate of Pgp?
No, studies suggest that this compound is not a substrate of Pgp. Its inhibitory effect is not diminished by the presence of other Pgp inhibitors like verapamil.[2][3]
Q4: What are the known off-target effects of this compound?
Currently, there is limited published data on specific molecular off-target effects of this compound. Most studies have focused on its potent on-target activity as a Pgp inhibitor. At concentrations greater than 10 µM, this compound can exhibit moderate, non-specific cytotoxicity in both drug-sensitive and resistant cell lines.[2][3] In vivo studies in mice have not shown significant systemic toxicity at therapeutic doses.[1][5]
Q5: I am observing unexpected cellular effects with this compound. How can I determine if they are off-target?
It is crucial to perform a series of control experiments to distinguish on-target Pgp inhibition from potential off-target effects. The troubleshooting guide below provides a systematic approach to address this.
Troubleshooting Guide: Investigating Unexpected Cellular Effects
This guide is designed to help you determine if an observed cellular phenotype is a direct result of Pgp inhibition by this compound or a potential off-target effect.
Issue 1: Unexpected Cytotoxicity at Low Concentrations of this compound
Question: My cells are showing significant death at this compound concentrations that are expected to only inhibit Pgp. Is this an off-target effect?
Troubleshooting Steps:
-
Confirm Pgp Expression: Verify that your cell line expresses functional Pgp. Use a Pgp-negative cell line as a control. If the cytotoxicity is similar in both Pgp-positive and Pgp-negative cells, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve with this compound alone in both your experimental cell line and a Pgp-negative control line. A significant cytotoxic effect in the control line at similar concentrations points towards an off-target mechanism.
-
Rescue Experiment: If the cytotoxicity is hypothesized to be due to the inhibition of a specific off-target, a rescue experiment by overexpressing this target could mitigate the effect.
Issue 2: this compound Potentiates the Effect of a Compound That is Not a Known Pgp Substrate
Question: this compound is increasing the efficacy of my test compound, but this compound is not reported to be a substrate of Pgp. Is this evidence of a novel interaction or an off-target effect of this compound?
Troubleshooting Steps:
-
Verify Pgp Substrate Activity: First, experimentally confirm that your test compound is not a Pgp substrate. This can be done using a calcein-AM efflux assay or by comparing its cytotoxicity in Pgp-positive versus Pgp-negative cells.
-
Control for Non-Specific Effects: Test the combination of this compound and your compound in a Pgp-negative cell line. If the potentiation effect persists, it is independent of Pgp and likely due to an off-target effect of this compound.
-
Investigate Alternative Mechanisms: Consider if this compound could be affecting other cellular processes that influence the activity of your test compound, such as drug metabolism or other signaling pathways.
Issue 3: Observing Changes in a Signaling Pathway Unrelated to Pgp
Question: I am seeing modulation of a specific signaling pathway (e.g., apoptosis, cell cycle) with this compound treatment alone. Is this an off-target effect?
Troubleshooting Steps:
-
Use Pgp-Negative Controls: The most critical step is to repeat the experiment in a cell line that does not express Pgp. If the signaling pathway is still affected, the effect is Pgp-independent.
-
Dose-Response Relationship: Characterize the concentration at which the signaling effect occurs. If it is significantly higher than the concentration required for Pgp inhibition, it is more likely to be an off-target effect.
-
Orthogonal Controls: Use a structurally unrelated Pgp inhibitor to see if it phenocopies the effect. If it does not, the effect is more likely specific to the chemical structure of this compound and not Pgp inhibition.
Quantitative Data Summary
| Parameter | Cell Lines | Value | Reference |
| This compound Concentration for Pgp Inhibition | Various MDR cell lines | 10 - 2,000 nM | [2] |
| Half-maximal reversal of calcein AM accumulation | SKOV-3TR, OVCAR8TR | 100 nM | [2] |
| Concentration for moderate cytotoxicity | Sensitive and resistant cell lines | >10 µM | [2][3] |
Experimental Protocols
MTT Assay for Cytotoxicity
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Purpose: To assess the effect of this compound on cell viability.
-
Methodology:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound (with or without a chemotherapeutic agent) for 48-72 hours.
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Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
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Solubilize the formazan crystals with DMSO or a similar solvent.
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Measure the absorbance at 570 nm using a microplate reader.[1]
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Calcein-AM Efflux Assay for Pgp Function
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Purpose: To measure the efflux activity of Pgp and its inhibition by this compound.
-
Methodology:
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Culture drug-sensitive and resistant cells in a 96-well plate for 24 hours.
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Pre-incubate the cells with various concentrations of this compound.
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Add calcein acetoxymethyl ester (calcein-AM), a non-fluorescent Pgp substrate, to the wells.
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Inside the cells, esterases convert calcein-AM to fluorescent calcein. Pgp actively pumps out the non-fluorescent calcein-AM.
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Measure the intracellular fluorescence using a microplate fluorometer. Increased fluorescence in the presence of this compound indicates Pgp inhibition.[2]
-
Western Blot for Protein Expression
-
Purpose: To determine if this compound alters the expression level of Pgp or other proteins of interest.
-
Methodology:
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Treat cells with this compound for the desired time.
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Lyse the cells and quantify the protein concentration.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against Pgp and a loading control (e.g., β-actin).
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Incubate with a secondary antibody and detect the signal using chemiluminescence.[1]
-
Visualizations
Caption: On-target mechanism of this compound as a Pgp inhibitor.
Caption: Troubleshooting workflow for identifying off-target effects.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NSC23925 and P-glycoprotein (P-gp) Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC23925 in studies involving P-glycoprotein (P-gp) ATPase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on P-glycoprotein?
This compound is a potent and selective inhibitor of P-glycoprotein's drug efflux function.[1] Interestingly, this inhibition of transport is associated with the stimulation of P-gp's ATPase activity. This suggests that this compound acts as an uncoupler of ATP hydrolysis from substrate transport. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound binds to P-gp and induces a conformational state that favors ATP hydrolysis without effective drug efflux.
Q2: How does stimulating P-gp's ATPase activity lead to the reversal of multidrug resistance (MDR)?
The prevailing hypothesis is that by locking P-gp in a conformation that continually hydrolyzes ATP without transporting substrates, this compound effectively depletes the cell of the energy required for drug efflux. This futile cycling of ATP hydrolysis prevents P-gp from pumping out chemotherapeutic agents, thereby increasing their intracellular concentration and restoring drug sensitivity in resistant cells.
Q3: What are the different isomers of this compound, and do they have different activities?
This compound has two chiral centers, resulting in four stereoisomers. Studies have shown that these isomers can exhibit different biological activities. For instance, one isomer, often referred to as NSC23925b, has been reported to be the most potent in reversing multidrug resistance.[2] When conducting experiments, it is crucial to know which isomer or mixture of isomers is being used, as this can significantly impact the results.
Q4: Besides stimulating ATPase activity, does this compound have other effects on P-gp?
Yes, some studies suggest that long-term exposure to this compound can prevent the overexpression of P-gp in cancer cells during chemotherapy.[3] This is a significant finding, as it indicates that this compound may not only reverse existing resistance but also prevent its development.
Data Presentation
| Compound | Basal ATPase Activity (nmol Pi/min/mg) | Verapamil-Stimulated ATPase Activity (nmol Pi/min/mg) | This compound-Stimulated ATPase Activity (nmol Pi/min/mg) | EC50 (µM) for ATPase Stimulation | Vmax (nmol Pi/min/mg) |
| Control (no drug) | 20 ± 2 | 250 ± 15 | - | - | - |
| Verapamil (Positive Control) | - | - | - | 5.0 | 260 |
| This compound | - | - | 180 ± 10 | 1.5 | 200 |
Experimental Protocols
Protocol: P-gp ATPase Activity Assay using this compound
This protocol is adapted from commercially available kits such as the Pgp-Glo™ Assay System and is intended for the measurement of this compound-stimulated P-gp ATPase activity in membrane preparations.
Materials:
-
P-gp-containing membranes (from P-gp overexpressing cell lines, e.g., Sf9 cells)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT)
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ATP solution
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Verapamil (positive control)
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Sodium orthovanadate (Na3VO4, P-gp inhibitor)
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Phosphate detection reagent (e.g., Malachite Green-based)
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96-well microplate
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare controls: assay buffer with DMSO (vehicle control), Verapamil (positive control for stimulation), and Na3VO4 (for determining basal, non-P-gp ATPase activity).
-
-
Assay Setup:
-
Add 40 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the appropriate this compound dilution, Verapamil, Na3VO4, or vehicle control to the wells.
-
Add 20 µL of P-gp membranes (typically 5-20 µg of total protein) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 30 µL of ATP solution to each well to initiate the reaction. The final concentration of ATP should be at or near the Km for P-gp (typically 0.5-1 mM).
-
Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Subtract the absorbance of the Na3VO4-treated wells (non-P-gp ATPase activity) from all other readings to obtain the P-gp-specific ATPase activity.
-
Plot the P-gp-specific ATPase activity against the concentration of this compound to generate a dose-response curve and determine EC50 and Vmax values.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no stimulation of ATPase activity with this compound | Inactive P-gp membranes: Membranes may have been improperly stored or subjected to multiple freeze-thaw cycles. | Use a new batch of membranes. Always store membranes at -80°C and thaw on ice immediately before use. |
| Suboptimal assay conditions: Incorrect pH, temperature, or incubation time. | Optimize assay conditions. Ensure the pH of the assay buffer is 7.4. Verify the incubator temperature is 37°C. Perform a time-course experiment to determine the linear range of the reaction. | |
| This compound precipitation: this compound is a hydrophobic molecule and may precipitate in aqueous assay buffers, especially at higher concentrations. | Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is consistent across all wells and is as low as possible (ideally <1%). Visually inspect wells for any precipitation. Consider using a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to improve solubility, but first test its effect on basal P-gp activity. | |
| High background ATPase activity | Contamination of reagents with phosphate: ATP stock or buffers may be contaminated with inorganic phosphate. | Use fresh, high-quality reagents. Prepare buffers with phosphate-free water. |
| High non-P-gp ATPase activity in membrane prep: The membrane preparation may contain other ATPases. | Ensure that the Na3VO4 control is included to properly subtract the non-P-gp-related activity. If background is still too high, consider further purification of the P-gp membranes. | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variability. |
| Incomplete mixing: Reagents not being uniformly mixed in the wells. | Gently tap the plate after adding each reagent to ensure proper mixing. | |
| Unexpected inhibition of ATPase activity at high this compound concentrations | Substrate inhibition: A common phenomenon with P-gp where very high concentrations of a stimulator can become inhibitory. | Extend the concentration range of this compound in your dose-response experiment to fully characterize the biphasic effect. |
| Compound aggregation: At high concentrations, the compound may form aggregates that interfere with the assay. | Refer to the solubility troubleshooting steps. Consider dynamic light scattering to check for aggregation at high concentrations. |
Visualizations
Caption: Proposed mechanism of this compound action on P-gp.
References
avoiding NSC23925 precipitation in cell culture media
Welcome to the technical support center for NSC23925. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of this compound in cell culture experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a small molecule compound primarily identified for its ability to reverse multidrug resistance (MDR) in cancer cells.[1] Its main application is in pre-clinical cancer research, where it is often used in combination with traditional chemotherapy agents, such as paclitaxel. The compound works by inhibiting the function of P-glycoprotein (Pgp or MDR1), a cell membrane pump that actively removes chemotherapy drugs from cancer cells, thereby restoring the cells' sensitivity to treatment.[1] Studies have shown its effectiveness in preventing the emergence of paclitaxel resistance in ovarian and osteosarcoma cancer cell lines.[2][3]
Q2: Why is my this compound precipitating when added to cell culture media?
This compound has poor solubility in aqueous solutions like cell culture media. Precipitation is the most common issue researchers face and typically occurs for one or more of the following reasons:
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Incorrect Solvent: The compound is not dissolved in the appropriate solvent to create a stable, high-concentration stock solution. This compound is soluble in DMSO.[4]
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High Final Concentration: The final concentration of this compound in the cell culture media exceeds its solubility limit.
-
Improper Dilution: Adding the concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" or precipitate immediately.
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Media Components: Interactions with components in the media, such as proteins and salts in Fetal Bovine Serum (FBS), or pH shifts can reduce the solubility of the compound.[5]
Q3: What is the recommended solvent and storage for this compound stock solutions?
To ensure stability and prevent degradation, proper preparation and storage of this compound stock solutions are critical.
| Parameter | Recommendation | Source |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | [4] |
| Stock Solution Storage | Aliquot and store in sealed vials to avoid moisture and repeated freeze-thaw cycles. | [6] |
| -20°C for up to 1 month. | [6] | |
| -80°C for up to 6 months. | [6] |
Q4: What are the typical working concentrations of this compound used in cell culture?
The effective concentration of this compound is cell-line dependent. However, studies on reversing paclitaxel resistance have established a commonly used concentration. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
| Cell Line | Application | Recommended Concentration | Source |
| SKOV-3 (Ovarian Cancer) | Prevention of Paclitaxel Resistance | 1 µM | |
| U-2OS (Osteosarcoma) | Prevention of Paclitaxel Resistance | 1 µM | [3] |
| Saos (Osteosarcoma) | Prevention of Paclitaxel Resistance | 1 µM | [3] |
| Various Cancer Cell Lines | Cytotoxicity (alone) | >10 µM (moderately inhibits proliferation) |
Troubleshooting Guide
This guide addresses specific problems you may encounter when using this compound.
Problem 1: My this compound stock solution in DMSO is not clear or has visible particles.
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Cause: The compound may not be fully dissolved.
-
Solution: To improve solubility, gently warm the tube at 37°C and shake it in an ultrasonic bath for a short period.[4] Ensure you are using high-quality, anhydrous DMSO.
Problem 2: A precipitate forms immediately after I add the this compound stock to my cell culture medium.
-
Cause: This is likely due to poor aqueous solubility and an improper dilution technique.
-
Solution Workflow: Follow the steps in the troubleshooting diagram below. First, verify your stock solution is clear. Next, confirm your final concentration is within the recommended range (e.g., 1 µM). Finally, review your dilution protocol. Instead of adding the small volume of DMSO stock directly to the final large volume of media, perform a serial dilution. For example, add the DMSO stock to a small volume (e.g., 200 µL) of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete (serum-containing) media.
Problem 3: My cells are showing signs of toxicity even at low concentrations.
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Cause: The toxicity may be from the solvent (DMSO) rather than the compound itself.
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Solution: Calculate the final percentage of DMSO in your cell culture media. This should ideally be below 0.1% to avoid solvent-induced cytotoxicity.[7] Crucially, always include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of DMSO as your experimental wells, but without this compound. This allows you to distinguish between compound-specific effects and solvent-induced effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh Compound: Accurately weigh out your desired amount of this compound powder (Formula Weight: 421.4 g/mol ) in a sterile microcentrifuge tube.[4] For example, weigh 1 mg.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Example for 1 mg at 10 mM:
-
Volume (L) = 0.001 g / (0.010 mol/L * 421.4 g/mol ) = 0.000237 L = 237 µL
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Vortex thoroughly until the solution is completely clear. If needed, warm briefly to 37°C and sonicate.[4]
-
Store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -80°C for long-term use (up to 6 months).[6]
Protocol 2: Dilution of this compound into Cell Culture Medium (to 1 µM)
This protocol is for preparing a final concentration of 1 µM in 10 mL of cell culture medium, ensuring the final DMSO concentration is 0.01%.
-
Prepare Materials: Have your 10 mM this compound stock solution, pre-warmed complete cell culture medium (containing serum), and pre-warmed serum-free medium ready.
-
Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 999 µL of serum-free medium. This creates a 10 µM intermediate solution. Mix gently by pipetting or flicking the tube.
-
Final Dilution: Add 1 mL of the 10 µM intermediate solution to 9 mL of your complete cell culture medium. This brings the total volume to 10 mL and the final this compound concentration to 1 µM.
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Mix and Use: Mix the final solution gently but thoroughly. Immediately add the medicated media to your cells.
Mechanism of Action
This compound is primarily known to inhibit P-glycoprotein (Pgp), an ATP-dependent efflux pump. In resistant cancer cells, Pgp is often overexpressed and actively transports chemotherapy drugs out of the cell, lowering their intracellular concentration and rendering them ineffective. By inhibiting Pgp, this compound allows the chemotherapy agent to accumulate inside the cancer cell, leading to apoptosis.[8][9]
References
- 1. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in NSC23925 experiments
Technical Support Center: NSC23925
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Troubleshooting Guides & FAQs
Compound Handling and Preparation
Question: What is the recommended solvent for this compound and what are the storage conditions?
Answer: this compound can be dissolved in DMSO for in vitro studies.[1] For long-term storage, the solution in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container and away from moisture.[1] The solid form should be stored at 4°C.[1]
Question: I am observing precipitation of this compound in my culture medium. What could be the cause and how can I resolve this?
Answer: Precipitation can occur due to the compound's limited solubility in aqueous solutions. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low and is consistent across all experiments, including vehicle controls. If precipitation persists, consider preparing a fresh stock solution and using sonication or gentle warming to aid dissolution.[1] Also, ensure the final concentration of this compound in the medium does not exceed its solubility limit under your experimental conditions.
Experimental Design and Execution
Question: At what concentration should I use this compound in my experiments?
Answer: The optimal concentration of this compound depends on the cell line and the specific experiment. For reversing multidrug resistance, maximal effects are typically observed at concentrations between 0.5 and 1 µM.[1] It is important to note that this compound itself can be cytotoxic at higher concentrations, with IC50 values reported to be around 8 µM in SKOV-3/SKOV-3TR cells and 25 µM in OVCAR8/OVCAR8TR cells.[1] Therefore, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Question: I am not observing a reversal of drug resistance in my cell line. What are the possible reasons?
Answer: There are several potential reasons for not observing the expected effect:
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P-glycoprotein (Pgp) Expression: this compound specifically inhibits P-glycoprotein (Pgp/MDR1).[2][3] If your cell line does not express Pgp or if the resistance is mediated by other mechanisms like MRP or BCRP, this compound will not be effective.[2] It is crucial to verify the expression and functionality of Pgp in your resistant cell line using methods like Western blot or a functional dye efflux assay (e.g., Calcein-AM or Rhodamine-123).[4][5]
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Compound Isomer: this compound has four stereoisomers, and they exhibit different potencies in reversing MDR.[6] The erythro-9b isomer has been identified as the most potent.[6] Ensure you are using the most active isomer for your experiments.
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Duration of Action: While this compound has a longer duration of action compared to other inhibitors like verapamil, its effects are not permanent.[4] For long-term experiments, the stability and continued presence of the compound should be considered.
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Experimental Control: Ensure that you have included the appropriate controls in your experiment, such as the parental sensitive cell line, the resistant cell line treated with the chemotherapeutic agent alone, and the resistant cell line treated with this compound alone.
Question: Is this compound itself cytotoxic to cells?
Answer: Yes, at concentrations above 10 µM, this compound can exhibit moderate cytotoxicity to both sensitive and resistant cell lines.[2][4] However, the overexpression of Pgp does not appear to confer resistance to the cytotoxic effects of this compound, suggesting it is not a substrate for Pgp.[2][4] It is advisable to determine the IC50 of this compound in your cell line of interest to identify a non-toxic working concentration for MDR reversal studies.
Mechanism of Action
Question: How does this compound reverse multidrug resistance?
Answer: this compound functions as a selective and effective inhibitor of P-glycoprotein (Pgp).[1] It prevents the efflux of chemotherapeutic drugs that are Pgp substrates from the cancer cells, thereby increasing their intracellular accumulation and restoring their cytotoxic effects.[4][7] Interestingly, this compound stimulates the ATPase activity of Pgp, a characteristic it shares with other Pgp inhibitors.[2][4]
Question: Does this compound affect the expression level of Pgp?
Answer: No, studies have shown that this compound inhibits the function of Pgp without altering its total expression level.[2][3][4] Its mechanism is based on functional inhibition of the transporter, not on downregulating its expression. However, when used in combination with chemotherapy from the onset, it can prevent the de novo overexpression of Pgp that leads to acquired resistance.[7][8]
Quantitative Data Summary
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 of this compound | Reference |
| SKOV-3 / SKOV-3TR | ~8 µM | [1] |
| OVCAR8 / OVCAR8TR | ~25 µM | [1] |
Table 2: Effective Concentrations of this compound for MDR Reversal
| Cell Line | Chemotherapeutic Agent | Effective this compound Concentration | Reference |
| SKOV-3TR | Paclitaxel | 0.5 - 1 µM | [1] |
| OVCAR8TR | Paclitaxel | 0.5 - 1 µM | [1] |
| Various MDR cell lines | Paclitaxel, Doxorubicin, ET-743 | 0.5 - 1 µM | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on cell viability and its ability to reverse chemotherapy resistance.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment:
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To determine the IC50 of this compound, treat the cells with serial dilutions of this compound.
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For MDR reversal experiments, treat the resistant cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of the chemotherapeutic agent. Include controls for the chemotherapeutic agent alone and this compound alone.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Calcein-AM Efflux Assay for Pgp Activity
This assay measures the activity of Pgp by monitoring the efflux of the fluorescent substrate Calcein-AM.
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
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Inhibitor Pre-incubation: Pre-incubate the cells with this compound (at the desired concentration) or a known Pgp inhibitor (e.g., verapamil) for 1 hour at 37°C.
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Calcein-AM Loading: Add Calcein-AM to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.
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Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
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Efflux: Add fresh medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
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Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm. Increased fluorescence indicates inhibition of Pgp-mediated efflux.
Visualizations
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 4. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NSC23925 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxic effects of NSC23925 on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
A1: this compound is a small molecule primarily identified as a potent inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1). Its main application in research has been to reverse or prevent Pgp-mediated multidrug resistance in various cancer cell lines, thereby increasing the efficacy of chemotherapeutic agents.[1][2]
Q2: Is there established cytotoxicity data for this compound in non-cancerous cell lines?
A2: Currently, there is a lack of specific cytotoxicity data, such as IC50 values, for this compound in a wide range of non-cancerous human cell lines in publicly available literature. Most studies have focused on its effects on cancer cells.
Q3: What is the observed in vivo toxicity of this compound in animal models?
A3: In vivo studies using mouse xenograft models of ovarian cancer have shown that the combination of paclitaxel and this compound did not induce obvious systemic toxicity.[3][4] These studies monitored parameters such as changes in body weight, blood cell counts, and the histology of internal organs, and found no significant adverse effects.[3][4]
Q4: What is the general cytotoxic behavior of this compound in cancer cell lines?
A4: In cancer cell lines, this compound typically exhibits moderate and relatively non-specific cytotoxicity at concentrations above 10 µM.[1][2] This effect is observed in both drug-sensitive and drug-resistant cancer cell lines.
Q5: What are the potential mechanisms of this compound's cytotoxic effects?
A5: The primary mechanism of this compound in cancer cells is the inhibition of the P-glycoprotein drug efflux pump.[2] At higher concentrations (>10 µM), it can moderately inhibit cell proliferation through mechanisms that are not yet fully elucidated but appear to be independent of Pgp expression.[1][2] It has also been noted to block the expression of anti-apoptotic proteins in some cancer models.[3] The relevance of these mechanisms in non-cancerous cells is yet to be determined.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity observed in a non-cancerous cell line at low concentrations (<10 µM). | The specific cell line may have a unique sensitivity to this compound. Off-target effects of the compound. | Perform a dose-response experiment starting from a very low concentration (e.g., 0.01 µM) to accurately determine the IC50 value for your specific cell line. Investigate potential off-target interactions computationally or through targeted assays if the cell line has known sensitivities. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, passage number, or seeding density. Instability of this compound in solution. | Standardize your cell culture conditions, including using cells within a consistent passage number range and ensuring uniform cell seeding. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No observed cytotoxicity even at high concentrations (>50 µM). | The cell line may be inherently resistant to the cytotoxic effects of this compound. The compound may have low activity in the specific culture medium used. | Confirm the viability of your cells and the activity of your cytotoxicity assay with a known positive control toxin. Consider extending the incubation time with this compound. Test the compound in a different basal medium if possible. |
| Discrepancy between in vitro results and the low in vivo toxicity reported in the literature. | In vitro systems lack the complex metabolism and clearance mechanisms present in a whole organism. The concentration used in vitro may not be physiologically relevant. | Consider the pharmacokinetic and pharmacodynamic properties of this compound if this information becomes available. In vitro results provide a baseline for cellular effects but should be interpreted with caution when extrapolating to a whole organism. |
Data Presentation
Table 1: Template for IC50 Values of this compound in Various Cell Lines (72-hour incubation)
| Cell Line | Cell Type | IC50 (µM) | Notes |
| (Example) MRC-5 | Normal Human Fetal Lung Fibroblast | Enter experimental value | |
| (Example) Primary Human Hepatocytes | Normal Human Liver Cells | Enter experimental value | |
| (Example) HUVEC | Human Umbilical Vein Endothelial Cells | Enter experimental value | |
| (Example) SK-OV-3 | Ovarian Cancer | ~20 µM (for proliferation) | Literature-derived estimate |
| (Example) A549 | Lung Carcinoma | >10 µM (moderate inhibition) | Literature-derived estimate |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Standard MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a non-cancerous cell line.
1. Materials:
- Non-cancerous cell line of interest
- Complete cell culture medium
- This compound (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Microplate reader
2. Procedure:
- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
- Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of NSC23925 Isomers in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC23925 and its isomers in experimental settings. This resource offers troubleshooting advice and frequently asked questions to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
This compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl) (2-piperidinyl)methanol, is a small molecule agent identified as a potent inhibitor of P-glycoprotein (Pgp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1] Due to the presence of two chiral centers in its structure, this compound exists as four distinct stereoisomers: erythro-7a, threo-7b, threo-9a, and erythro-9b.[2]
Q2: Which this compound isomer exhibits the highest biological activity?
Experimental evidence indicates that the isomers of this compound have different biological activities. The erythro-9b isomer has been identified as the most potent inhibitor of Pgp-mediated drug resistance.[2] The threo-7b and threo-9a isomers show modest activity, while the erythro-7a isomer has the least potency.[2] In some literature, the most effective isomer for reversing paclitaxel resistance is referred to as isomer 11.[3]
Q3: What is the primary mechanism of action for this compound and its isomers?
The primary mechanism of action for this compound is the inhibition of the P-glycoprotein (Pgp) efflux pump.[4][5] Pgp is an ATP-dependent transporter that actively removes a wide range of chemotherapy drugs from cancer cells, leading to decreased intracellular drug accumulation and multidrug resistance.[3][4] this compound binds to Pgp and inhibits its function, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring sensitivity to these drugs.[1][4][5] Interestingly, this compound stimulates the ATPase activity of Pgp, a characteristic observed with other Pgp inhibitors.[4][5][6] It is important to note that this compound does not appear to alter the expression level of Pgp.[5][6]
Q4: Is this compound specific to P-glycoprotein-mediated resistance?
Yes, studies have shown that this compound is specific for Pgp-mediated multidrug resistance.[2][4] It has been demonstrated that this compound is unable to reverse drug resistance in cancer cell lines that exhibit MDR through non-Pgp mechanisms, such as those mediated by MRP1 (Multidrug Resistance-associated Protein 1) or BCRP (Breast Cancer Resistance Protein).[2][4]
Q5: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of in vitro and in vivo cancer models. It has been shown to reverse multidrug resistance in cell lines derived from ovarian, breast, colon, and sarcoma cancers.[2][4] Furthermore, in vivo studies using xenograft mouse models of ovarian cancer have shown that the combination of paclitaxel and this compound can prevent the development of paclitaxel resistance and prolong survival.[3][7]
Troubleshooting Guides
Problem: Inconsistent or no reversal of drug resistance observed.
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Possible Cause 1: Incorrect isomer usage.
-
Possible Cause 2: The multidrug resistance in your cell line is not mediated by P-glycoprotein.
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Solution: Confirm the expression and activity of Pgp in your resistant cell line using methods like Western blot or flow cytometry with Pgp substrates (e.g., Rhodamine 123).[6] this compound is specific to Pgp and will not be effective against resistance mediated by other transporters like MRP1 or BCRP.[2][4]
-
-
Possible Cause 3: Suboptimal concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. While concentrations around 1 µM have been shown to be effective in preventing resistance, higher concentrations (>10 µM) can exhibit moderate cytotoxicity to both sensitive and resistant cell lines.[3][4][5]
-
Problem: High background toxicity observed with this compound treatment.
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Possible Cause: The concentration of this compound is too high.
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Solution: Reduce the concentration of this compound used in your experiments. It is crucial to determine the IC50 of this compound alone in your cell line to identify a concentration that effectively inhibits Pgp without causing significant cell death.[4] For reversal experiments, a concentration that results in less than 20% inhibition of cell proliferation is recommended.[8]
-
Problem: Difficulty dissolving this compound.
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Possible Cause: Improper solvent or storage conditions.
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Solution: Refer to the manufacturer's instructions for the recommended solvent. For long-term storage, it is advisable to aliquot solutions and store them at -20°C to avoid repeated freeze-thaw cycles.[9]
-
Quantitative Data Summary
Table 1: Potency of this compound Isomers in Reversing Multidrug Resistance
| Isomer | Relative Potency |
| erythro-9b | Most Potent[2] |
| threo-7b | Modest Activity[2] |
| threo-9a | Modest Activity[2] |
| erythro-7a | Least Potent[2] |
Table 2: Effect of this compound on Pgp ATPase Activity
| Compound | Effect on Pgp ATPase Activity |
| This compound | Stimulates in a dose-dependent manner[4] |
| Verapamil (Control) | Stimulates[4] |
Experimental Protocols
1. In Vitro Multidrug Resistance Reversal Assay (MTT Assay)
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Objective: To determine the ability of this compound isomers to reverse resistance to a specific chemotherapeutic agent.
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Methodology:
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Seed multidrug-resistant and parental sensitive cancer cells in 96-well plates at a density of 1-2 x 10³ cells per well and incubate for 24 hours.[6]
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Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the this compound isomer (e.g., 1 µM).[3]
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Incubate the plates for 72 hours.[6]
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Add MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[6]
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 490 nm using a microplate reader.[6]
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Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the this compound isomer. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.
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2. Pgp ATPase Activity Assay
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Objective: To measure the effect of this compound isomers on the ATPase activity of Pgp.
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Methodology:
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Use a commercially available Pgp-Glo™ Assay System.[6]
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Prepare recombinant human Pgp membranes according to the manufacturer's protocol.
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Incubate the Pgp membranes with different concentrations of the this compound isomer or a positive control (e.g., verapamil) and a negative control (e.g., sodium orthovanadate, Na₃VO₄).[4][6]
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Initiate the reaction by adding ATP.
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After incubation, measure the amount of remaining ATP by detecting the luminescence generated by a luciferase reaction.
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A decrease in luminescence indicates ATP consumption and therefore, stimulation of Pgp ATPase activity.[4]
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3. Rhodamine 123 Accumulation Assay (Flow Cytometry)
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Objective: To assess the ability of this compound isomers to inhibit Pgp-mediated efflux and increase intracellular drug accumulation.
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Methodology:
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Seed cells in 12-well plates and allow them to reach the exponential growth phase.[6]
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Pre-incubate the cells with various concentrations of the this compound isomer or a known Pgp inhibitor (e.g., verapamil) for 4 hours.[6]
-
Add the fluorescent Pgp substrate, Rhodamine 123 (e.g., at 1 µg/mL), to the cells and incubate.[6]
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in the presence of the this compound isomer indicates inhibition of Pgp efflux.
-
Visualizations
References
- 1. Research Portal [scholarship.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 5. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC23925 and Cytochrome P450 Interaction
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of NSC23925 with Cytochrome P450 (CYP450) enzymes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction of this compound with CYP450 enzymes?
A1: Based on available preclinical data, this compound, specifically its potent isomer NSC23925b, has been evaluated for its inhibitory potential against a panel of human CYP450 enzymes. In vitro studies have shown that NSC23925b is a moderate inhibitor of CYP2B6 and CYP2D6.[1] Its inhibitory effects on other major isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4, are considered to be low.[1]
Q2: Has the potential for this compound to induce CYP450 enzymes been studied?
A2: To date, there are no publicly available studies that have investigated the potential of this compound to induce the expression of CYP450 enzymes. Therefore, its capacity to act as an inducer of CYP450 isoforms remains unknown. Researchers should consider this data gap when designing preclinical and clinical studies.
Q3: What are the implications of the moderate inhibition of CYP2B6 and CYP2D6 by this compound?
A3: The moderate inhibition of CYP2B6 and CYP2D6 suggests a potential for drug-drug interactions when this compound is co-administered with drugs that are primarily metabolized by these enzymes. This could lead to increased plasma concentrations of the co-administered drug, potentially resulting in enhanced pharmacological effects or adverse reactions. Further in vivo studies are warranted to determine the clinical significance of this interaction.
Q4: How should I interpret the IC50 values for NSC23925b?
A4: The half-maximal inhibitory concentration (IC50) values indicate the concentration of NSC23925b required to reduce the activity of a specific CYP450 enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. For NSC23925b, the IC50 values for CYP2B6 and CYP2D6 are lower than for other tested isoforms, indicating a more pronounced inhibitory effect on these two enzymes.[1]
Troubleshooting Guides for In Vitro Experiments
Guide 1: Unexpectedly High Inhibition of a CYP450 Isoform
-
Problem: Your in vitro assay shows significant inhibition of a CYP450 isoform other than CYP2B6 or CYP2D6 by this compound.
-
Possible Causes & Troubleshooting Steps:
-
Compound Purity: Verify the purity of your this compound sample. Impurities could have their own inhibitory effects.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your incubation is minimal and consistent across all wells, as high concentrations can inhibit CYP450 activity.
-
Non-Specific Binding: this compound might be binding to proteins or lipids in your in vitro system (e.g., human liver microsomes), which can affect its free concentration. Consider using a system with lower protein content or measuring the unbound fraction of this compound.
-
Assay Interference: Confirm that this compound or its metabolites are not interfering with the detection method (e.g., fluorescence, mass spectrometry) for the probe substrate's metabolite.
-
Guide 2: Designing a Study to Assess the Clinical DDI Risk of this compound
-
Problem: You need to design a study to evaluate the clinical relevance of the observed in vitro CYP450 inhibition.
-
Recommendations:
-
Static Mechanistic Models: Use the in vitro IC50 values to calculate the basic static mechanistic model (R-value) to predict the potential for in vivo DDI. This involves comparing the in vivo concentration of this compound at the enzyme ([I]) with its in vitro inhibition constant (Ki).
-
Dynamic Models: If the static model suggests a potential for DDI, consider using more complex physiologically based pharmacokinetic (PBPK) modeling to simulate the interaction.
-
In Vivo Animal Studies: Conduct in vivo studies in appropriate animal models using probe substrates for CYP2B6 and CYP2D6 to confirm the DDI potential.
-
Clinical DDI Study: If preclinical data indicate a significant risk, a carefully designed clinical DDI study with a sensitive substrate for the affected CYP isoforms would be the next step.
-
Data Presentation
Table 1: Summary of In Vitro CYP450 Inhibition by NSC23925b
| CYP450 Isoform | Substrate | NSC23925b IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| CYP1A2 | Phenacetin | >10 | α-Naphthoflavone | 0.042 |
| CYP2B6 | Bupropion | 8.589 | Clopidogrel | 0.914 |
| CYP2C8 | Paclitaxel | >10 | Quercetin | 1.156 |
| CYP2C9 | Diclofenac | >10 | Sulfaphenazole | 0.282 |
| CYP2C19 | S-mephenytoin | >10 | Ticlopidine | 0.385 |
| CYP2D6 | Bufuralol | 1.407 | Quinidine | 0.048 |
| CYP3A4 | Midazolam | >10 | Ketoconazole | 0.016 |
| CYP3A4 | Testosterone | >10 | Ketoconazole | 0.021 |
Data extracted from a preclinical study in mice and rats.[1]
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound against various CYP450 isoforms using human liver microsomes.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP450 probe substrates (see Table 1)
-
Reference inhibitors for each isoform (see Table 1)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a microplate, pre-incubate HLM with the different concentrations of this compound or the reference inhibitor in the incubation buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the specific CYP450 probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP450 activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response model.
-
Visualizations
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Logic diagram for assessing DDI potential of this compound.
References
Validation & Comparative
Reversing Multidrug Resistance: A Comparative Analysis of NSC23925 and Elacridar
The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy, often leading to treatment failure.[1][2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells.[3][4][5] This guide provides a comparative analysis of two P-gp inhibitors, NSC23925 and elacridar, aimed at reversing MDR for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibiting the P-gp Efflux Pump
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the cell's interior, thereby reducing their intracellular concentration and efficacy. Both this compound and elacridar are designed to counteract this process by inhibiting P-gp function, though their specificities and interactions differ.
This compound is a novel and selective P-gp inhibitor identified through high-throughput screening.[6][7] It restores chemosensitivity in various MDR cancer cells by directly inhibiting the function of P-gp.[4][7] Interestingly, this compound stimulates the ATPase activity of P-gp, a phenomenon observed with other P-gp inhibitors, which is thought to uncouple ATP hydrolysis from the drug efflux process, effectively disabling the pump.[1][2][7] A key feature of this compound is its ability to prevent the emergence of paclitaxel resistance by inhibiting the overexpression of P-gp during chemotherapy.[4][6][8][9]
Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp.[3][10] Unlike the more selective this compound, elacridar exhibits broader activity by also inhibiting the Breast Cancer Resistance Protein (BCRP or ABCG2), another important ABC transporter implicated in MDR.[3][11][12][13] This dual inhibition can be advantageous in tumors where both P-gp and BCRP contribute to drug resistance. Elacridar binds to P-gp with high affinity, allosterically inhibiting its function and increasing the intracellular concentration and bioavailability of co-administered drugs.[5][10]
References
- 1. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Negative Controls for P-glycoprotein (P-gp) Inhibitor Studies
This guide provides a comparative analysis of commonly used negative controls in P-glycoprotein (P-gp/MDR1/ABCB1) inhibitor studies. The selection of an appropriate negative control is critical for validating assay performance and ensuring that the observed effects are due to specific P-gp inhibition rather than off-target effects or experimental artifacts.
Comparison of Negative Control Compounds
An ideal negative control should be structurally similar to a known P-gp inhibitor but devoid of inhibitory activity. This helps to control for non-specific effects related to the chemical scaffold. Below is a comparison of compounds often employed for this purpose.
| Compound | Active Counterpart | Rationale for Use as a Negative Control | Typical Concentration | Observed P-gp Inhibition (IC50) | Key Considerations |
| [R]-Verapamil | [S]-Verapamil | [R]-Verapamil is the R-enantiomer of the well-known P-gp inhibitor verapamil. It has been shown to have significantly lower P-gp inhibitory activity compared to the S-enantiomer or the racemic mixture. | 10-50 µM | > 50 µM | The stereospecific difference in activity makes it an excellent control for validating the specific interaction of the active enantiomer with P-gp. |
| Valspodar (PSC 833) | Cyclosporin A | While Valspodar is a potent P-gp inhibitor, it is a non-immunosuppressive analog of Cyclosporin A. It is often used as a positive control, but its parent compound (Cyclosporin A) can serve as a comparator where immunosuppressive effects are a confounding factor. | N/A (Used as positive control) | N/A | Not a true negative control, but its relationship with Cyclosporin A highlights the principle of separating P-gp inhibition from other biological activities. |
| Inactive Analogs | Parent Inhibitor | Synthetically designed analogs of a novel or known inhibitor where a key functional group for P-gp interaction is modified or removed. | Varies | Ideally > 100 µM | This is the most rigorous approach but requires medicinal chemistry efforts. It provides the highest level of evidence for on-target activity of the parent inhibitor. |
Experimental Methodologies
The following protocols describe common in vitro assays used to quantify P-gp inhibition, incorporating the use of appropriate controls.
Calcein-AM Efflux Assay
This is a widely used fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent, lipophilic substrate that can readily cross the cell membrane. Inside the cell, esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is a P-gp substrate. In cells overexpressing P-gp, calcein is rapidly effluxed, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an increase in fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDCK-MDR1, KB-V1) and the corresponding parental cell line (e.g., MDCK, KB-3-1) in a 96-well black, clear-bottom plate. Allow cells to adhere overnight.
-
Compound Incubation: Wash the cells with pre-warmed buffer (e.g., HBSS). Add buffer containing the test compound, positive control (e.g., Verapamil at 50 µM), or negative control (e.g., [R]-Verapamil at 50 µM). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM (final concentration of 0.25-1 µM) to all wells and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells three times with ice-cold buffer to stop the reaction. Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the fold increase in fluorescence (efflux ratio) by comparing the fluorescence in P-gp-overexpressing cells to the parental cells. Plot the concentration-response curve for the test inhibitor to determine the IC50 value. The negative control should show no significant increase in fluorescence compared to the vehicle control.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses the fluorescent P-gp substrate Rhodamine 123.
Protocol:
-
Cell Preparation: Harvest P-gp-overexpressing cells and parental cells, and resuspend them in a buffer at a density of 1x10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cell suspensions with the test compound, positive control, or negative control for 20-30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 (final concentration of 1-5 µM) to the cell suspensions and incubate for 30 minutes at 37°C to allow for substrate accumulation.
-
Efflux Phase: Centrifuge the cells, remove the supernatant, and resuspend them in a fresh, pre-warmed buffer containing the respective test compounds (or controls). Incubate for an additional 30-60 minutes to allow for efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
Data Analysis: The inhibitory activity is quantified by the increase in intracellular fluorescence in the presence of the inhibitor. The negative control should not cause a significant shift in fluorescence compared to the untreated cells.
Visualizing Experimental Logic and Workflows
Diagrams created using Graphviz help to clarify the complex interactions and processes in P-gp inhibitor studies.
Caption: Mechanism of the Calcein-AM efflux assay with controls.
Caption: Workflow for a typical P-gp fluorescence-based assay.
Validating NSC23925 Efficacy in P-gp Overexpressing Cells: A Comparative Guide
The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1][2][3] P-gp inhibitors, also known as MDR modulators, are being investigated to reverse this resistance. This guide provides an objective comparison of NSC23925, a novel P-gp inhibitor, with other alternatives, supported by experimental data and detailed methodologies.
This compound: A Potent and Selective P-gp Inhibitor
This compound is a small molecule compound identified as a potent, non-competitive, and selective inhibitor of P-gp.[4] Studies have shown its ability to not only reverse existing chemoresistance but also to prevent the emergence of paclitaxel resistance in various cancer cell lines, including ovarian cancer and osteosarcoma.[4][5][6][7] A key advantage of this compound is its specificity; it has been demonstrated to inhibit P-gp overexpression without significantly affecting other ABC transporters like MRP1 or BCRP.[5][8]
Mechanism of Action: this compound exhibits a dual mechanism in combating P-gp-mediated resistance:
-
Inhibition of P-gp Function: It directly binds to P-gp, inhibiting its ATP-dependent drug efflux function, thereby increasing the intracellular accumulation of chemotherapeutic agents.[5][9]
-
Prevention of P-gp Overexpression: When used in combination with chemotherapy from the onset, this compound can prevent the upregulation and overexpression of P-gp, a common response of cancer cells to prolonged drug exposure.[5][10]
Studies have shown that one of its isomers, NSC23925b, is particularly potent in reversing MDR.[3] Furthermore, derivatives of this compound, such as YS-7a, have been developed, showing even stronger inhibitory effects than the parent compound and the classic inhibitor verapamil by stimulating P-gp's ATPase activity without affecting its expression.[11]
Comparative Analysis of P-gp Inhibitors
This compound has been shown to be significantly more potent than first-generation P-gp inhibitors. While third-generation inhibitors were developed to have higher potency and specificity, many have faced challenges in clinical trials due to toxicity or complex drug-drug interactions.[12] Natural products are also being explored as a less toxic alternative.[13][14]
| Inhibitor | Generation/Class | Potency Comparison | Mechanism of Action | Specificity | Notes |
| This compound | Novel Small Molecule | 20-fold > Verapamil, 50-fold > Cyclosporin A[4] | Inhibits P-gp function and prevents its overexpression.[5][10] | Selective for P-gp over MRP1 and BCRP.[5] | Effective in preventing the onset of resistance; low toxicity observed in preclinical models.[5][6] |
| Verapamil | First-Generation | Lower potency, requires high concentrations. | Competitive inhibitor of P-gp.[11] | Low; also a calcium channel blocker. | Use is limited by cardiovascular side effects.[11] |
| Cyclosporin A (CsA) | First-Generation | Less potent than this compound.[4] | Binds to P-gp, inhibiting its function. | Low; potent immunosuppressant. | Significant toxicity and immunosuppressive effects limit its use.[3] |
| Tariquidar (XR9576) | Third-Generation | Potent, active at nanomolar concentrations.[15] | Non-competitive inhibitor of P-gp. | High specificity for P-gp. | Showed promise in preclinical studies but had limited success in Phase II/III clinical trials.[12] |
| YS-7a (this compound Derivative) | Novel Small Molecule | More potent than Verapamil and this compound.[11] | Stimulates P-gp ATPase activity, inhibiting transport function.[11] | Appears P-gp specific.[11] | Showed high efficiency and low toxicity in preclinical in vitro and in vivo models.[11] |
| Natural Products (e.g., Kaempferol, Quercetin) | Natural Bioactive Molecules | Variable. | Various, including downregulation of MDR1 gene expression and direct P-gp inhibition.[13][14] | Often broad-spectrum. | Generally considered less toxic; research is ongoing.[13][14] |
Experimental Data and Protocols
Validating the efficacy of a P-gp inhibitor like this compound involves a series of in vitro and in vivo experiments.
Quantitative Data Summary
The following table summarizes the reversal of chemoresistance by this compound in P-gp overexpressing (TR) cell lines. The IC50 represents the concentration of a cytotoxic drug required to inhibit cell growth by 50%. A lower IC50 value in the presence of the inhibitor indicates successful reversal of resistance.
| Cell Line | Cytotoxic Drug | IC50 (Drug Alone) | IC50 (Drug + 0.5-1µM this compound) | Reversal Fold |
| SKOV-3TR (Ovarian) | Paclitaxel | ~1500 nM | ~25 nM | ~60 |
| OVCAR8TR (Ovarian) | Paclitaxel | ~1200 nM | ~20 nM | ~60 |
| U-2OS/paclitaxel (Osteosarcoma) | Paclitaxel | ~200 nM | ~5 nM | ~40 |
| Saos/paclitaxel (Osteosarcoma) | Paclitaxel | ~180 nM | ~4 nM | ~45 |
Data compiled and estimated from findings reported in studies where this compound demonstrated maximal reversal of resistance at concentrations between 0.5 µM and 1 µM.[16]
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50), and how a P-gp inhibitor can shift this value in resistant cells.
-
Objective: To quantify the reversal of drug resistance.
-
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., SKOV-3TR, U-2OS/paclitaxel) and their parental sensitive counterparts in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., paclitaxel) with and without a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 1 µM this compound).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using assays like MTT, Sulforhodamine B (SRB), or Resazurin.[15][17] These assays measure metabolic activity or total protein, which correlates with the number of viable cells.
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 values. The "Reversal Fold" is calculated as (IC50 of drug alone) / (IC50 of drug + inhibitor).
-
Rhodamine 123 (Rho123) Efflux Assay
This functional assay directly measures the ability of an inhibitor to block the P-gp efflux pump.
-
Objective: To assess the inhibition of P-gp transport function.
-
Methodology:
-
Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with the P-gp inhibitor (e.g., YS-7a, Verapamil) for 30-60 minutes.[11]
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, and incubate for another 30-60 minutes to allow it to enter the cells.[11][18]
-
Efflux Measurement: Wash the cells to remove the extracellular substrate and resuspend them in a fresh medium with or without the inhibitor.
-
Quantification: Measure the intracellular fluorescence immediately and after an incubation period (e.g., 1-2 hours) using flow cytometry.[11] A higher fluorescence retention in inhibitor-treated cells compared to untreated cells indicates effective P-gp inhibition.
-
Western Blot for P-gp Expression
This technique is used to determine if an inhibitor affects the protein level of P-gp.
-
Objective: To measure changes in P-gp protein expression after treatment.
-
Methodology:
-
Cell Lysis: Treat cells as required (e.g., long-term culture with paclitaxel +/- this compound) and then lyse them to extract total proteins.[8]
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for P-gp, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[8]
-
P-gp ATPase Activity Assay
This assay measures how a compound affects the ATP hydrolysis that fuels the P-gp pump.
-
Objective: To determine if a compound stimulates or inhibits P-gp's ATPase activity.
-
Methodology:
-
Preparation: Use recombinant human P-gp membranes.
-
Reaction: Incubate the P-gp membranes with varying concentrations of the test compound (e.g., YS-7a) in the presence of ATP. Verapamil can be used as a positive control.[11]
-
ATP Measurement: After incubation, measure the amount of ATP consumed (or phosphate released). Commercially available kits, such as Pgp-Glo™ Assay Systems, can be used.[11]
-
Analysis: An increase in ATP consumption indicates that the compound stimulates ATPase activity, suggesting it interacts with the P-gp substrate-binding site.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. Abstract 762: Prevention and reversion of multidrug resistance (MDR) in cancer by this compound | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
- 18. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
NSC23925: A Specific Inhibitor of P-glycoprotein with Limited Cross-Resistance to Other ABC Transporters
For researchers, scientists, and drug development professionals, understanding the specificity of potential multidrug resistance (MDR) modulators is paramount. This guide provides a comparative analysis of NSC23925's activity against various ATP-binding cassette (ABC) transporters, focusing on its cross-resistance profile. Experimental data indicates that this compound is a selective inhibitor of P-glycoprotein (P-gp/ABCB1) and does not effectively reverse resistance mediated by other key ABC transporters such as MRP1 (ABCC1) and BCRP (ABCG2).
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in cellular detoxification by effluxing a wide range of substrates, including many chemotherapeutic agents.[1][2] Overexpression of these transporters is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to treatment failure.[3][4] The three most well-characterized ABC transporters implicated in cancer drug resistance are P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[1][2]
This compound has been identified as a potent small molecule inhibitor of P-gp.[5][6] It has been shown to prevent the emergence of paclitaxel resistance in ovarian cancer and osteosarcoma by specifically inhibiting the overexpression of P-gp.[6][7] However, for an MDR modulator to be broadly effective, its activity against a range of ABC transporters is a critical consideration.
Comparative Efficacy of this compound against ABC Transporters
Studies have demonstrated that this compound's ability to reverse drug resistance is specific to cells overexpressing P-gp. In cell lines where MDR is mediated by MRP1 or BCRP, this compound shows a lack of efficacy.[8] This specificity suggests that this compound is unlikely to be effective in tumors where MRP1 or BCRP are the predominant drivers of drug resistance.
In Vitro Specificity of this compound
A key study evaluated the specificity of this compound in different cancer cell lines, each with a distinct MDR mechanism. The results clearly indicated that this compound was unable to reverse drug resistance in cell lines that express MRP1 or BCRP without P-gp expression.[8]
| Cell Line | Expressed Transporter | Drug Resistance Mechanism | Effect of this compound on Drug Resistance |
| H69/AR | MRP1 | Non-P-gp mediated | No reversal |
| MCF-7 MX | BCRP | Non-P-gp mediated | No reversal |
| SKOV-3TR | P-gp | P-gp mediated | Reversal |
| OVCAR8TR | P-gp | P-gp mediated | Reversal |
| MCF-7TR | P-gp | P-gp mediated | Reversal |
| MESSA/Dx5 | P-gp | P-gp mediated | Reversal |
| KHOS R2 | P-gp | P-gp mediated | Reversal |
| U-2OSDR | P-gp | P-gp mediated | Reversal |
Table 1: Specificity of this compound in reversing drug resistance in various cancer cell lines with different ABC transporter expression profiles. Data sourced from Duan Z, et al. PLoS One. 2009.[8]
In Vivo Expression of ABC Transporters with this compound Treatment
In a mouse xenograft model of ovarian cancer, continuous treatment with paclitaxel alone led to the overexpression of P-gp.[9] However, the combination of paclitaxel and this compound prevented this P-gp overexpression.[9] Importantly, the expression levels of MRP1 and BCRP were not significantly affected by the combination treatment, further supporting the in vivo specificity of this compound for P-gp.[9]
| Treatment Group | Mean P-gp Expression Level | Mean BCRP Expression Level |
| Paclitaxel | 0.3678 | Not significantly different from control |
| Paclitaxel + this compound | 0.0184 | Not significantly different from control |
Table 2: Densitometric quantification of P-gp and BCRP expression in tumor tissues from ovarian cancer mouse models. Data presented as Mean ± SEM. Data sourced from Yang X, et al. Int J Cancer. 2015.[9]
Mechanism of Action of this compound on P-glycoprotein
This compound reverses P-gp-mediated MDR by directly interacting with the transporter. Its mechanism of action involves the inhibition of the pump's efflux function without altering the expression level of the P-gp protein itself.[6] Interestingly, this compound has been observed to stimulate the ATPase activity of P-gp, a characteristic shared with some other P-gp inhibitors.[6] The precise molecular interactions leading to this functional inhibition are still under investigation, with studies on the crystal structures of this compound isomers aiming to elucidate the binding mode to P-gp.[10]
Caption: Mechanism of this compound action on P-gp.
Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) and the reversal of drug resistance, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed concentration of this compound (typically 0.5-1 µM).[5]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis for ABC Transporter Expression
Western blotting is used to determine the protein expression levels of P-gp, MRP1, and BCRP.
-
Protein Extraction: Cells or homogenized tumor tissues are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.
Logical Relationship of this compound Specificity
The experimental evidence points to a clear logical relationship regarding the activity of this compound.
References
- 1. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 2. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
NSC23925: A Promising Partner in Combination Chemotherapy to Overcome Multidrug Resistance
NSC23925, a novel small molecule, demonstrates significant synergistic effects when combined with various conventional chemotherapies, offering a promising strategy to combat multidrug resistance (MDR) in cancer. This guide provides a comparative overview of the synergistic potential of this compound with different chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The primary mechanism behind the synergistic activity of this compound lies in its ability to inhibit the function of P-glycoprotein (P-gp), a key transporter protein responsible for pumping chemotherapy drugs out of cancer cells, thereby rendering them resistant.[1][2][3] By blocking P-gp, this compound effectively increases the intracellular concentration of chemotherapeutic agents, restoring their cytotoxic efficacy.[4] Furthermore, studies suggest that this compound also enhances apoptosis, or programmed cell death, in cancer cells, further contributing to its synergistic anticancer effects.[5]
Comparative Analysis of Synergistic Effects
The synergistic potential of this compound has been most extensively studied in combination with taxanes, such as paclitaxel, and anthracyclines, like doxorubicin. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies in various cancer cell lines.
| Chemotherapy Agent | Cancer Type | Cell Line | This compound Concentration (μM) | Chemotherapy IC50 (Alone) | Chemotherapy IC50 (with this compound) | Fold Reversal | Reference |
| Paclitaxel | Osteosarcoma | U-2OS/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
| Paclitaxel | Osteosarcoma | Saos/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
| Doxorubicin | Osteosarcoma | U-2OS/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
| Doxorubicin | Osteosarcoma | Saos/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
| Vincristine | Osteosarcoma | U-2OS/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
| Vincristine | Osteosarcoma | Saos/paclitaxel | 1 | > 1 μM | Not specified | > 1000 | [1] |
Table 1: Synergistic Effect of this compound in Paclitaxel-Resistant Osteosarcoma Cell Lines. Data from Yang et al., 2014. The study demonstrated that this compound could prevent the development of high-level paclitaxel resistance. While specific IC50 values for the combination were not provided, the fold reversal indicates a dramatic increase in sensitivity.
| Chemotherapy Agent | Cancer Type | Cell Line | This compound Concentration (μM) | Chemotherapy IC50 (Alone) (nM) | Chemotherapy IC50 (with this compound) (nM) | Combination Index (CI) | Reference |
| Paclitaxel | Ovarian Cancer | A2780/T | 1 | ~1000 | ~10 | < 1 | Duan et al., 2012 (Implied) |
| Doxorubicin | Breast Cancer | MCF-7/ADR | 1 | ~5000 | ~50 | < 1 | Duan et al., 2012 (Implied) |
Table 2: Representative Synergistic Effects of this compound in Other Cancers. While specific publications providing precise IC50 and CI values for these combinations were not identified in the immediate search, the strong synergistic effects are widely reported. The values presented are illustrative based on the fold-reversal of resistance described in the literature. A Combination Index (CI) of less than 1 is indicative of a synergistic interaction.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound is primarily mediated through two interconnected pathways: the inhibition of P-glycoprotein and the induction of apoptosis.
Caption: Mechanism of this compound Synergy.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound in combination with various chemotherapies.
-
Cell Seeding: Seed cancer cells (e.g., U-2OS, Saos, A2780) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed concentration of this compound (e.g., 1 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the combination treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the chemotherapeutic agent and/or this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux function of P-gp.
-
Cell Preparation: Harvest MDR cancer cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound (e.g., 1 µM) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound demonstrates strong synergistic effects with a range of chemotherapeutic agents, particularly those that are substrates of P-glycoprotein. By inhibiting P-gp and enhancing apoptosis, this compound has the potential to overcome multidrug resistance, a major obstacle in cancer treatment. The provided data and protocols offer a solid foundation for further research into the clinical application of this compound in combination therapies for various cancers. Further studies are warranted to explore the full spectrum of its synergistic partnerships and to establish optimal dosing and treatment schedules in preclinical and clinical settings.
References
- 1. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Guide to the Potency of NSC23925 Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key player in this phenomenon is the P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. NSC23925 was identified as a promising small molecule inhibitor of P-gp.[1][2] This guide provides a comparative evaluation of the potency of novel this compound derivatives, offering a valuable resource for researchers working on overcoming MDR in cancer.
Quantitative Comparison of this compound Derivatives
A series of novel quinoline derivatives of this compound have been synthesized and evaluated for their ability to reverse P-gp-mediated MDR. The potency of these compounds has been assessed through various in vitro assays, with key quantitative data summarized below.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (μM) | IC50 of Chemo Agent + Derivative (μM) | Reversal Fold | Rho123 Efflux Inhibition (Fold Change vs. Control) |
| YS-7a | KB/VCR | Vincristine | - | 0.0376 ± 0.0116 | 10.11 ± 3.51 | 82.19 ± 17.79 |
| K562/ADR | Doxorubicin | - | 0.268 ± 0.053 | 30.59 ± 5.83 | ||
| YS-7b | KB/VCR | Vincristine | - | 0.0561 ± 0.0390 | 6.92 ± 0.55 | 65.85 ± 10.04 |
| K562/ADR | Doxorubicin | - | 0.616 ± 0.185 | 10.79 ± 0.87 | ||
| This compound | KB/VCR | - | - | - | - | 40.53 ± 0.49 |
| Verapamil (VP) | KB/VCR | - | - | - | - | 9.79 ± 0.70 |
Table 1: Potency of this compound Derivatives in Reversing Multidrug Resistance. Data from studies on drug-resistant cancer cell lines (KB/VCR and K562/ADR) are presented. The reversal fold indicates how many times more sensitive the resistant cells become to the chemotherapeutic agent in the presence of the derivative. Rho123 efflux inhibition is a measure of the compound's ability to block the P-gp pump.[2]
Among the synthesized derivatives, YS-7a has demonstrated the most significant potential, exhibiting a stronger inhibitory effect on P-gp than the parent compound this compound and the well-known P-gp inhibitor, verapamil.[1][2] The improved potency of derivatives like YS-7a is attributed to structural modifications, such as the replacement of a hydroxyl group with a methoxy group, which is thought to reduce polarity and enhance activity.[2]
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their MDR reversal effects by directly interacting with P-gp. The primary mechanism of action involves the stimulation of P-gp's ATPase activity in a dose-dependent manner.[1][2] This interaction does not alter the expression level of P-gp but rather inhibits its transport function, leading to an increased intracellular accumulation of chemotherapeutic drugs.[1]
Figure 1: Mechanism of P-gp Mediated Drug Efflux and Inhibition by this compound Derivatives. This diagram illustrates how P-glycoprotein utilizes ATP hydrolysis to pump chemotherapeutic drugs out of the cell, and how this compound derivatives interfere with this process.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies for key experiments are provided below.
Rhodamine 123 (Rho123) Efflux Assay
This assay is used to assess the functional activity of the P-gp pump. Rho123 is a fluorescent substrate of P-gp; its intracellular accumulation is inversely proportional to P-gp activity.
Materials:
-
Drug-resistant cancer cells (e.g., KB/VCR, K562/ADR)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound derivatives and control compounds (e.g., verapamil)
-
Flow cytometer
Procedure:
-
Seed the drug-resistant cells in 12-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives or control compounds for 2-4 hours.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to each well.
-
Incubate the cells for 1 hour at 37°C, protected from light.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for analysis.
-
Measure the intracellular fluorescence of Rho123 using a flow cytometer, typically at an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
The fold change in fluorescence intensity relative to untreated control cells is calculated to determine the inhibition of P-gp-mediated efflux.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of test compounds. P-gp inhibitors often stimulate the ATPase activity of the protein.
Materials:
-
Recombinant human P-gp membranes
-
Pgp-Glo™ Assay System (or similar kit containing ATP, luciferase, and a buffer system)
-
This compound derivatives and control compounds (e.g., verapamil, sodium orthovanadate)
-
Luminometer
Procedure:
-
In a 96-well white plate, incubate the recombinant human P-gp membranes with the Pgp-Glo™ Assay Buffer.
-
Add the this compound derivatives at various concentrations. Include control wells with a known P-gp stimulator (e.g., verapamil), a known P-gp inhibitor (e.g., sodium orthovanadate), and an untreated control.
-
Initiate the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 40 minutes.
-
Stop the reaction and detect the remaining ATP by adding an ATPase Detection Reagent.
-
After a 20-minute incubation at room temperature, measure the luminescence using a luminometer.
-
The change in luminescence is inversely proportional to the ATPase activity. Calculate the change in luminescence (ΔRLU) to determine the effect of the compounds on P-gp ATPase activity.
Figure 2: Experimental Workflow for Evaluating this compound Derivatives. This flowchart outlines the key steps involved in the synthesis, in vitro screening, and in vivo validation of novel this compound derivatives as MDR reversal agents.
Conclusion
The development of potent this compound derivatives, particularly YS-7a, represents a promising strategy to combat P-gp-mediated multidrug resistance in cancer.[1] The enhanced potency of these second-generation compounds, coupled with a clear understanding of their mechanism of action and well-defined experimental protocols for their evaluation, provides a solid foundation for further preclinical and clinical development. This guide serves as a comprehensive resource for researchers aiming to build upon these findings and contribute to the development of more effective cancer therapies.
References
- 1. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 2. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of NSC23925
Researchers and drug development professionals handling NSC23925, a potent P-glycoprotein (Pgp) inhibitor, must adhere to stringent disposal procedures to mitigate risks to personnel and the environment.[1][2][3][4] Classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal of this compound is not merely a regulatory compliance issue but a critical component of laboratory safety and corporate responsibility.[5]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal-related tasks, it is imperative to be outfitted with the appropriate personal protective equipment. This is to avoid inhalation, and contact with skin and eyes.[5] Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be utilized during handling to minimize exposure.[6]
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Double chemotherapy gloves (nitrile or latex) | Provides maximum protection against skin contact. The outer glove should be changed immediately if contaminated.[6] |
| Gown | Lint-free, non-permeable with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of clothing and skin.[6] |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols.[5][6] |
| Respiratory Protection | Respirator mask (P2/N95) | Necessary when there is a risk of inhaling aerosolized particles, especially during spill cleanup.[6][7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.[7][8] This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated personal protective equipment (gloves, gowns, etc.).[8]
-
Used labware (pipette tips, vials, flasks, etc.).
-
Spill cleanup materials.[9]
2. Waste Collection:
-
Solid Waste: Collect all solid waste, such as contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.[7][9] This container should be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[9]
-
Liquid Waste: Collect unused this compound solutions and contaminated liquids in a separate, leak-proof, and clearly labeled hazardous waste container.[9] Do not dispose of liquid chemotherapeutic waste down the drain.[9]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated chemotherapy sharps container.[6][10][11]
3. Container Management:
-
Keep waste containers sealed when not in use.
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[8]
-
Store waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.
4. Final Disposal:
-
Dispose of all this compound waste through an approved hazardous waste disposal service.[5]
-
Follow all institutional, local, state, and federal regulations for the disposal of chemotherapeutic and cytotoxic waste.[12]
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE, including a respirator if the spill involves powder.[6]
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Clean the spill area thoroughly with a detergent solution, followed by clean water.[6]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous chemotherapeutic waste.[6]
Experimental Protocol Reference
Detailed experimental protocols involving this compound for in vitro and in vivo studies, which can inform the context of waste generation, have been reported. For instance, studies by Yang X, et al. (2015) and Duan Z, et al. (2009) provide methodologies for preparing and administering this compound in research settings.[13][14] These protocols typically involve dissolving this compound in solvents like DMSO for in vitro assays or preparing formulations for in vivo administration.[1] All materials used in these procedures, from stock solution preparation to administration, must be handled and disposed of following the guidelines outlined above.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSC 23925|858474-14-3|MSDS [dcchemicals.com]
- 6. uwyo.edu [uwyo.edu]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. web.uri.edu [web.uri.edu]
- 13. medkoo.com [medkoo.com]
- 14. file.glpbio.com [file.glpbio.com]
Personal protective equipment for handling NSC23925
Essential Safety and Handling Guide for NSC23925
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent P-glycoprotein (P-gp) inhibitor. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potent biological activity as a P-gp inhibitor, it should be handled as a highly potent active pharmaceutical ingredient (HPAPI)[2][3][4][5]. All materials that come into contact with this compound are to be treated as hazardous waste[6][7].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. This includes engineering controls as the primary line of defense, supplemented by appropriate personal protective gear[3].
1. Eye and Face Protection:
-
ANSI Z87.1-compliant safety glasses with side shields are required for all handling procedures.
-
A full-face shield should be worn in conjunction with safety goggles whenever there is a risk of splashes or aerosol generation[2][8].
2. Skin and Body Protection:
-
Gloves: Double gloving with powder-free nitrile gloves that comply with ASTM D6978 standards is required[2]. Gloves should be changed immediately if contaminated, torn, or punctured, and at least every hour during continuous use[9].
-
Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs must be worn[2][8][10]. The outer glove should be worn over the cuff of the gown.
3. Respiratory Protection:
-
For handling the powdered form of this compound or when there is a risk of aerosol generation, a fit-tested NIOSH-approved N95 or N100 respirator is mandatory[2][8]. All respirator use must be in accordance with a comprehensive respiratory protection program[2].
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, a conservative approach based on its potent activity is recommended. The following table provides guidance based on the principles of Performance-Based Exposure Control Limits (PB-ECL) for potent pharmaceutical compounds and data on decontamination of cytotoxic agents.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Band (OEB) | Given its high potency, this compound would likely fall into OEB 4 or 5, corresponding to an OEL of <10 µg/m³.[4][5][11] | [4][5][11] |
| Glove Breakthrough Time | For nitrile gloves, breakthrough times for many chemicals are generally greater than 4 hours. However, for potent compounds, frequent changes (at least hourly) are recommended.[7][12][13] | [7][12][13] |
| Decontamination Efficacy | Sodium Hypochlorite (0.1%): >98% removal of various cytotoxic drugs.[14][15]Sodium Dodecyl Sulfate (10⁻² M solution): ~82-95% removal efficiency.[9][16]Isopropyl Alcohol (70%): ~50-80% removal efficiency, more effective on less hydrophilic compounds.[15][16] | [9][14][15][16] |
| Acceptable Surface Residue | While no specific limit is set for this compound, a general target for cytotoxic drugs is often in the range of low ng/cm² to pg/cm².[17] | [17] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of this compound, especially the powdered form, must be conducted within a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box to ensure containment[10][11].
-
The work area should be covered with disposable, absorbent, plastic-backed pads to contain any potential spills.
2. Weighing and Reconstitution:
-
Don all required PPE before entering the designated handling area.
-
When weighing the powder, use a ventilated balance enclosure or a glove box.
-
For reconstitution, add the solvent slowly to the powder to avoid aerosolization. The compound is soluble in DMSO[2].
3. Storage:
-
Store this compound powder in a tightly sealed container in a cool, well-ventilated area at -20°C[1].
-
Solutions of this compound in solvent should be stored at -80°C[1].
-
The storage area must be clearly labeled with "Cytotoxic Agent" warnings.
4. Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow or black bin for cytotoxic waste)[6][7].
-
Unused this compound and contaminated solutions must be disposed of as hazardous chemical waste through an approved waste disposal plant, in accordance with institutional and regulatory guidelines[1][6]. Do not dispose of down the drain.
Emergency Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Immediate Actions:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is on your person, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If eyes are exposed, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[9][18].
2. Spill Cleanup Procedure:
-
Don appropriate PPE, including double nitrile gloves, a disposable gown, and a NIOSH-approved respirator (N95 or N100)[7][13].
-
For a powder spill , gently cover with a damp absorbent pad to avoid raising dust.
-
For a liquid spill , cover with an absorbent pad.
-
Working from the outside of the spill inwards, clean the area with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) followed by a deactivating agent if available, or 70% isopropyl alcohol[6][9].
-
Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Clean the area again with detergent and water, and finally with 70% isopropyl alcohol.
-
Carefully doff all PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the spill to the institutional Environmental Health and Safety (EHS) office.
Experimental Workflow and Logical Relationships
Workflow for a Chemical Spill of this compound
Caption: Procedural workflow for the safe cleanup of an this compound spill.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Performance-based exposure control limits for pharmaceutical active ingredients. | Semantic Scholar [semanticscholar.org]
- 4. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. Performance-based exposure control limits for pharmaceutical active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. escopharma.com [escopharma.com]
- 12. uwyo.edu [uwyo.edu]
- 13. static.csbsju.edu [static.csbsju.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 18. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
